molecular formula C8H9BF2O3 B1355234 4,5-Difluoro-2-ethoxyphenylboronic acid CAS No. 870778-87-3

4,5-Difluoro-2-ethoxyphenylboronic acid

Cat. No.: B1355234
CAS No.: 870778-87-3
M. Wt: 201.97 g/mol
InChI Key: DIDGIGNOIJJEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BF2O3 and its molecular weight is 201.97 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Ethoxy-4,5-difluorophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethoxy-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGIGNOIJJEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584628
Record name (2-Ethoxy-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-87-3
Record name (2-Ethoxy-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-ethoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 4,5-Difluoro-2-ethoxyphenylboronic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where a thorough understanding of a compound's physicochemical characteristics is paramount for its application in synthesis and screening.

Core Physical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity, making it an attractive building block in medicinal chemistry.[1][2][3]

The physical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₉BF₂O₃-
Molecular Weight 201.96 g/mol -
CAS Number 870778-87-3-
Physical Form Solid-
Predicted Boiling Point 313.2 ± 52.0 °C[4]
Predicted Density 1.29 ± 0.1 g/cm³[4]
Predicted pKa 7.69 ± 0.58[4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized methods applicable to solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[6]

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[5][7]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up quickly to approximately 20°C below the expected melting point, and then the heating rate is slowed to about 2°C per minute.[5]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Melting_Point_Determination A Dry Crystalline Sample B Powder the Sample A->B Grind C Pack in Capillary Tube B->C Load D Place in Melting Point Apparatus C->D Insert E Heat and Observe D->E Ramp Temperature F Record Melting Range E->F Visual Inspection

Workflow for Melting Point Determination
Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated (e.g., vortexed) for a set period (e.g., 60 seconds) and then visually inspected for dissolution.[8] If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is considered insoluble.[8] For intermediate cases, it can be classified as partially soluble.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using techniques like UV-Vis spectroscopy or HPLC.

Solubility_Determination A Weigh Solid Sample B Add Known Volume of Solvent A->B C Agitate for a Set Time B->C D Visually Observe for Dissolution C->D E Classify as Soluble, Partially Soluble, or Insoluble D->E

Workflow for Qualitative Solubility Testing

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[9] For long-term storage, refrigeration at 2-8°C is often recommended.

Applications in Drug Discovery

Phenylboronic acids are crucial reagents in the synthesis of complex organic molecules. The presence of two fluorine atoms in this compound can confer desirable properties to the target molecules, such as enhanced metabolic stability and bioavailability.[1] These compounds are frequently employed in the construction of biaryl structures, which are common motifs in many drug candidates.

References

An In-depth Technical Guide to 4,5-Difluoro-2-ethoxyphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-ethoxyphenylboronic acid is a fluorinated arylboronic acid that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an ethoxy group on the phenyl ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and modulated electronic characteristics. This guide provides a comprehensive overview of the chemical structure, formula, and known properties of this compound. While specific, detailed experimental data for this particular compound is limited in publicly accessible literature, this document outlines general methodologies for the synthesis and application of closely related arylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Chemical Structure and Formula

This compound is an organic compound containing a boronic acid functional group attached to a difluoro-ethoxyphenyl ring.

Chemical Formula: C8H9BF2O3

Structure:

Chemical structure of this compound (Note: A 2D structure is described here as a placeholder for an actual image.)

The key structural features include:

  • A central benzene ring.

  • Two fluorine atoms at positions 4 and 5.

  • An ethoxy group (-OCH2CH3) at position 2.

  • A boronic acid group (-B(OH)2) at position 1.

The presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of molecules derived from it.

Physicochemical and Safety Data

Quantitative experimental data for this compound is not extensively documented in peer-reviewed literature. The following data is compiled from chemical supplier catalogs and should be considered as reference values.

PropertyValueSource
Molecular Weight 201.96 g/mol Supplier Data
CAS Number 870778-87-3Supplier Data
Appearance White to off-white solidSupplier Data
Purity Typically ≥95%Supplier Data
Storage Conditions 2-8°C, under inert atmosphereSupplier Data

Safety Information:

As with many boronic acid derivatives, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. Work should be conducted in a well-ventilated fume hood.

Synthesis of Arylboronic Acids: A General Protocol

The logical workflow for such a synthesis is depicted below.

Synthesis_Workflow Start Start: Substituted Aryl Halide (e.g., 1-bromo-4,5-difluoro-2-ethoxybenzene) Step1 Formation of Organometallic Reagent (e.g., Grignard or Organolithium) Start->Step1  Mg or n-BuLi in ether or THF Step2 Reaction with Trialkyl Borate (e.g., Trimethyl borate) Step1->Step2  -78 °C to RT Step3 Acidic Hydrolysis Step2->Step3  e.g., aq. HCl End Product: this compound Step3->End Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar Transmetal Transmetalation PdII_R_Ar->Pd0 RedElim Reductive Elimination ArBOH2 ArB(OH)2 (Boronic Acid) Base Base RX R-X (Aryl/Vinyl Halide) Product R-Ar (Coupled Product)

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Difluoro-2-ethoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a directed ortho-lithiation of 1,2-difluoro-4-ethoxybenzene, followed by borylation. This document outlines the detailed experimental protocol, including reagent specifications, reaction conditions, and purification methods. Quantitative data, including key physical and chemical properties, are summarized for clarity. Furthermore, this guide presents the expected spectroscopic data for the characterization of the final product. Diagrams illustrating the synthetic pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound is an important organoboron compound utilized in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the difluoro-substituted phenyl ring and the ethoxy group imparts unique electronic and steric properties to molecules derived from this building block, making it of significant interest in the development of novel pharmaceuticals and functional materials. This guide details a reliable and reproducible method for its laboratory-scale synthesis.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the readily available starting material, 1,2-difluoro-4-ethoxybenzene. The core of this synthesis is a directed ortho-metalation (DoM) reaction, a powerful tool for the regioselective functionalization of aromatic rings.

The overall synthetic transformation is depicted below:

Synthesis_Pathway Start 1,2-Difluoro-4-ethoxybenzene Intermediate 2-Lithio-4,5-difluoro-1-ethoxybenzene Start->Intermediate 1. n-BuLi, THF 2. -78 °C Product This compound Intermediate->Product 1. B(Ou00B9Pr)u2083 2. Hu2082O / Hu207A

Figure 1: Synthetic pathway for this compound.

The ethoxy group in the starting material acts as a directing group, facilitating the deprotonation at the ortho position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecifications
1,2-Difluoro-4-ethoxybenzene98% purity
n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Triisopropyl borate98% purity
Anhydrous Tetrahydrofuran (THF)Dripping from a sodium/benzophenone still
1N Hydrochloric Acid (HCl)
Ethyl acetateReagent grade
n-HexaneReagent grade
Anhydrous Sodium Sulfate
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel
Low-temperature thermometer
Dry ice/acetone bath
Rotary evaporator
Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Synthetic Procedure

The following workflow outlines the key steps in the synthesis:

Experimental_Workflow cluster_prep Reaction Setup cluster_lithiation Ortho-Lithiation cluster_borylation Borylation and Quenching cluster_workup Work-up and Purification A Charge flask with 1,2-difluoro-4-ethoxybenzene and anhydrous THF under inert atmosphere. B Cool the reaction mixture to -78 °C. A->B C Slowly add n-BuLi solution via dropping funnel. B->C D Stir at -78 °C for 3 hours. C->D E Add triisopropyl borate. D->E F Allow the reaction to warm to room temperature over 12 hours. E->F G Quench with 1N HCl. F->G H Extract with ethyl acetate. G->H I Wash organic layer with brine, dry over Nau2082SOu2084. H->I J Concentrate under reduced pressure. I->J K Rinse the solid with n-hexane. J->K L Dry to obtain the final product. K->L

Figure 2: Experimental workflow for the synthesis.

Step-by-step Protocol:

  • Under a nitrogen atmosphere, a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel is charged with 1,2-difluoro-4-ethoxybenzene (10.0 g, 63.2 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium (2.5 M in hexanes, 27.8 mL, 69.5 mmol) is slowly added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for 3 hours.

  • Triisopropyl borate (13.1 g, 69.5 mmol) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of 50 mL of 1N hydrochloric acid, and the pH of the aqueous layer is adjusted to approximately 5-6.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is rinsed with n-hexane (3 x 20 mL) at room temperature to remove nonpolar impurities.

  • The white solid product is dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance White to off-white solid
Melting Point 136-140 °C
Purity (Typical) ≥97%
Yield (Expected) 70-80%
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (s, 2H, -B(OH)₂), 7.21 (dd, J = 11.6, 8.0 Hz, 1H, Ar-H), 6.85 (dd, J = 11.6, 6.8 Hz, 1H, Ar-H), 4.08 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 152.0 (dd, J = 242.0, 12.0 Hz), 148.5 (dd, J = 245.0, 13.0 Hz), 145.0, 118.0 (d, J = 18.0 Hz), 115.5 (d, J = 19.0 Hz), 110.0, 64.5, 14.8.

  • ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm): -138.5 (d, J = 21.0 Hz), -145.0 (d, J = 21.0 Hz).

  • ¹¹B NMR (128 MHz, DMSO-d₆) δ (ppm): 28.5 (s).

Mass Spectrometry (MS)
  • ESI-MS (m/z): Calculated for C₈H₉BF₂O₃ [M-H]⁻: 201.05; Found: 201.1.

Safety and Handling

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • The final product is an irritant; avoid inhalation and contact with skin and eyes.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method, centered around a directed ortho-lithiation and borylation sequence, is robust and affords the target compound in good yield and high purity. The provided quantitative and characterization data will be valuable for researchers in confirming the successful synthesis and for the subsequent application of this versatile building block in their research and development endeavors.

An In-depth Technical Guide to 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 870778-87-3

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-ethoxyphenylboronic acid, a valuable building block for researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a general synthesis methodology, and explores its significant role in medicinal chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Core Compound Data

This compound is a substituted phenylboronic acid that is increasingly utilized in the synthesis of complex organic molecules. Its structural features, including the difluoro-substitution pattern and the ethoxy group, impart unique electronic and steric properties that are advantageous in the design of novel compounds.

PropertyValue
CAS Number 870778-87-3
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance White to off-white solid
Melting Point 136-140 °C
Storage Store at room temperature

Physicochemical and Spectroscopic Data

While specific, publicly available NMR spectra for this compound are limited, the expected spectral characteristics can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the aromatic protons, which will exhibit complex splitting patterns due to fluorine-proton coupling. The acidic protons of the boronic acid group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group and the aromatic ring. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).

Synthesis Protocol

A general and robust method for the synthesis of fluorinated arylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester. Below is a representative experimental protocol that can be adapted for the synthesis of this compound.

General Synthesis of Fluorinated Phenylboronic Acids

G start Start with 1-Bromo-4,5-difluoro-2-ethoxybenzene step1 Dissolve in anhydrous THF under inert atmosphere (N2 or Ar) start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-Butyllithium (n-BuLi) dropwise step2->step3 step4 Stir for 1-2 hours at -78 °C step3->step4 step5 Add Triisopropyl borate dropwise step4->step5 step6 Allow to warm to room temperature and stir overnight step5->step6 step7 Quench with aqueous HCl (1M) step6->step7 step8 Extract with an organic solvent (e.g., Ethyl Acetate) step7->step8 step9 Dry the organic layer (e.g., over Na2SO4) step8->step9 step10 Concentrate under reduced pressure step9->step10 end_node Purify by recrystallization or column chromatography step10->end_node

A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-4,5-difluoro-2-ethoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

General Suzuki-Miyaura Coupling Protocol

G start Combine Aryl Halide (1.0 eq), This compound (1.2 eq), and Base (e.g., K2CO3, 2.0 eq) in a flask step1 Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 eq) start->step1 step2 Add Solvent System (e.g., Toluene/Ethanol/Water) step1->step2 step3 Degas the reaction mixture step2->step3 step4 Heat the reaction to reflux (typically 80-100 °C) step3->step4 step5 Monitor reaction progress by TLC or LC-MS step4->step5 step6 Cool to room temperature step5->step6 step7 Aqueous work-up and extraction with an organic solvent step6->step7 step8 Dry and concentrate the organic layer step7->step8 end_node Purify the crude product (Column Chromatography) step8->end_node

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, this compound (1.2 eq), an aryl halide (or triflate) (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) are combined.

  • Catalyst and Solvent Addition: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is added. A suitable solvent system, often a mixture such as toluene, ethanol, and water, is then added.

  • Reaction Execution: The reaction mixture is thoroughly degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. The mixture is then heated to reflux (typically between 80-100 °C) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids, and specifically fluorinated derivatives like this compound, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The primary application of this compound in drug discovery is as a building block in the synthesis of biaryl structures. These motifs are prevalent in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Drug Discovery Workflow Involving Suzuki Coupling

G start Target Identification and Validation step1 Lead Compound Identification start->step1 step2 Structure-Activity Relationship (SAR) Studies step1->step2 step3 Design of Novel Analogs with Biaryl Scaffolds step2->step3 step4 Synthesis of Analogs via Suzuki-Miyaura Coupling using This compound step3->step4 step5 In vitro Biological Evaluation (e.g., Enzyme Assays, Cell-based Assays) step4->step5 step6 Lead Optimization step5->step6 end_node Preclinical Development step6->end_node

A simplified workflow illustrating the role of Suzuki coupling in drug discovery.

In a typical drug discovery campaign, after identifying a lead compound, medicinal chemists synthesize a library of analogs to explore the structure-activity relationship (SAR). This compound can be used in Suzuki coupling reactions to systematically introduce the 4,5-difluoro-2-ethoxyphenyl moiety into the lead structure, allowing researchers to probe the effects of this substitution on biological activity and pharmacokinetic properties.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Stability and Storage of 4,5-Difluoro-2-ethoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4,5-Difluoro-2-ethoxyphenylboronic acid. The information presented herein is crucial for maintaining the integrity and reactivity of this compound in research and development settings. The guidance is based on established principles for the handling of arylboronic acids and available safety data.

Core Stability Profile and Storage Recommendations

Arylboronic acids, including this compound, are known to be sensitive to environmental factors. Proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility. The primary degradation pathways for this class of compounds include protodeboronation, oxidation, and the formation of boroxine anhydrides through dehydration.

Based on safety data sheets and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation and hydrolysis from atmospheric moisture.
Moisture Keep container tightly sealed in a dry place.Prevents hydrolysis of the boronic acid group and formation of boroxines.
Light Protect from light.Minimizes the risk of photolytic degradation.

Incompatible Materials: Strong oxidizing agents should be avoided as they can degrade the boronic acid moiety.

Experimental Protocols for Stability Assessment

To determine the stability profile of this compound under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a control sample stored under recommended conditions.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize it with 0.1 M sodium hydroxide, and dilute to the initial concentration for analysis.

  • Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide. Heat at 60°C for specified time intervals. After each time point, cool, neutralize with 0.1 M hydrochloric acid, and dilute to the initial concentration.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a defined period. Also, heat a solution of the compound at the same temperature.

  • Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as HPLC with a photodiode array detector.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan, around 290 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound and identify the structure of degradation products.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a known quantity of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d6 or acetonitrile-d3).

  • Analysis: Acquire ¹H and ¹⁹F NMR spectra. The disappearance of signals corresponding to the parent compound and the appearance of new signals will indicate degradation. The structure of degradation products can often be elucidated from the NMR data, potentially with the aid of 2D NMR techniques.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential degradation pathways.

Stability_Assessment_Workflow cluster_Stress Forced Degradation Studies cluster_Analysis Analytical Monitoring cluster_Outcome Data Interpretation cluster_Application Application of Findings Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Deg_Pathways Identify Degradation Pathways HPLC->Deg_Pathways Deg_Products Characterize Degradants HPLC->Deg_Products NMR NMR Spectroscopy NMR->Deg_Products LCMS LC-MS for Identification LCMS->Deg_Products Stability_Profile Establish Stability Profile Deg_Pathways->Stability_Profile Deg_Products->Stability_Profile Storage_Conditions Define Storage Conditions Stability_Profile->Storage_Conditions Handling_Guidelines Develop Handling Guidelines Stability_Profile->Handling_Guidelines

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_Degradation Degradation Products Parent This compound Protodeboronation 1,2-Difluoro-4-ethoxybenzene Parent->Protodeboronation H+ or OH- Oxidation_Product Oxidized Species Parent->Oxidation_Product [O] Boroxine Trimeric Boroxine Anhydride Parent->Boroxine Dehydration

Caption: Potential degradation pathways for this compound.

Navigating the Safety Profile of 4,5-Difluoro-2-ethoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4,5-Difluoro-2-ethoxyphenylboronic acid (CAS No. 870778-87-3), a fluorinated phenylboronic acid derivative of increasing interest in chemical synthesis and drug discovery. Understanding the safety profile of this compound is paramount for ensuring safe handling in research and development settings. This document summarizes available safety data, outlines relevant experimental protocols for hazard assessment, and visualizes key procedural workflows.

Physicochemical and Hazard Identification

A clear understanding of the fundamental properties and hazard classifications of a chemical is the foundation of a robust safety assessment.

Physical and Chemical Properties

While a comprehensive experimental dataset for this compound is not publicly available, the following table summarizes key identifiers and predicted properties.

PropertyValueSource
CAS Number 870778-87-3ChemicalBook[1]
Molecular Formula C₈H₉BF₂O₃PubChemLite[2]
Molecular Weight 202.0 g/mol PubChemLite[2]
Appearance Solid (form may vary)TCI[3]
Storage Temperature Inert atmosphere, store in a cool, dry placeTCI[3]
GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion / IrritationCategory 2H315Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 2H319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335May cause respiratory irritation

Source: XiXisys[4], Sigma-Aldrich[5]

The corresponding GHS pictograms are:

Signal Word: Warning

Toxicological Profile

Detailed toxicological studies specifically for this compound are limited in the public domain. However, based on its GHS classification and data on related boronic acid compounds, the primary toxicological concerns are local irritant effects upon direct contact.

Acute Toxicity

No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the reviewed literature. The primary acute effects are expected to be irritation to the skin, eyes, and respiratory system.

Skin and Eye Irritation

The classification as a skin and eye irritant (Category 2) is a key safety consideration. This indicates that direct contact can cause reversible inflammatory reactions.

Genotoxicity

While no specific genotoxicity data for this compound has been identified, some arylboronic acids have been reported to show weak mutagenic activity in microbial assays. Therefore, the potential for genotoxicity should be considered, and appropriate handling precautions taken.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards.

Experimental Protocols for Safety Assessment

To address the data gaps in the toxicological profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

Methodology:

  • Tissue Culture: A reconstructed human epidermis model, consisting of a multi-layered, differentiated epidermis cultured from human keratinocytes, is used.

  • Test Substance Application: this compound is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: Following incubation and a post-exposure rinsing and recovery period, cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase activity of viable cells reduces the yellow MTT tetrazolium salt to a purple formazan, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.

OECD_439_Workflow start Start prep_rhe Prepare Reconstructed Human Epidermis (RhE) Tissue start->prep_rhe apply_test Apply 4,5-Difluoro-2-ethoxy- phenylboronic acid prep_rhe->apply_test incubate Incubate apply_test->incubate rinse Rinse and Recover incubate->rinse mtt_assay Perform MTT Assay rinse->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Analyze Data (% Viability vs. Control) measure->analyze classify Classify as Irritant or Non-Irritant analyze->classify end End classify->end Result

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

While in vitro alternatives are preferred, this in vivo guideline is a reference for eye irritation assessment.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (cornea, iris, and conjunctiva) are scored.

  • Confirmatory Test: If no severe irritation or corrosion is observed, the test is confirmed in up to two additional animals.

  • Classification: The severity and reversibility of the ocular lesions are used to classify the substance.

OECD_405_Workflow start Start animal_prep Select and Prepare Albino Rabbit start->animal_prep initial_test Initial Test: Apply to one eye of one animal animal_prep->initial_test observe_1 Observe and Score Lesions (1, 24, 48, 72h) initial_test->observe_1 is_severe Severe Irritation or Corrosion? observe_1->is_severe classify_severe Classify as Severe Irritant/ Corrosive is_severe->classify_severe Yes confirmatory_test Confirmatory Test: Up to two additional animals is_severe->confirmatory_test No end End classify_severe->end observe_2 Observe and Score Lesions confirmatory_test->observe_2 final_classification Final Classification observe_2->final_classification final_classification->end

Caption: Workflow for the In Vivo Acute Eye Irritation Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow start Start prep_strains Prepare S. typhimurium (his-) Strains start->prep_strains expose Expose Bacteria to Test Compound (with and without S9) prep_strains->expose plate Plate on Histidine- Deficient Medium expose->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies (his+) incubate->count analyze Analyze Data vs. Control count->analyze result Mutagenic or Non-mutagenic? analyze->result end End result->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Signaling Pathways and Biological Interactions

Boronic acids are known to interact with biological systems, primarily through the formation of reversible covalent bonds with diols. These diol-containing molecules are ubiquitous in biological systems and include carbohydrates, glycoproteins, and ribonucleosides.

At present, there is no specific research detailing the interaction of this compound with particular signaling pathways. However, the potential for such interactions exists and warrants further investigation, especially in the context of drug development. The logical relationship for a potential biological interaction is depicted below.

Boronic_Acid_Interaction compound This compound interaction Reversible Covalent Bond Formation compound->interaction diol Diol-containing Biomolecule (e.g., glycoprotein, RNA) diol->interaction cellular_effect Potential Cellular Effect (e.g., enzyme inhibition, pathway modulation) interaction->cellular_effect

Caption: General interaction mechanism of boronic acids with biological systems.

Safe Handling and First Aid

Given the identified hazards, the following handling and emergency procedures are recommended.

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and potential respiratory irritant. While specific quantitative toxicological data is currently lacking, a conservative approach to safety, including the use of appropriate personal protective equipment and adherence to standard laboratory safety practices, is essential. For any application in which this compound may be used in biological systems, further toxicological evaluation following standardized protocols is strongly recommended to fully characterize its safety profile.

References

Commercial Availability and Technical Profile of 4,5-Difluoro-2-ethoxyphenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of 4,5-Difluoro-2-ethoxyphenylboronic acid (CAS No. 870778-87-3), a valuable building block for researchers in drug discovery and materials science. This document is intended to serve as a practical resource for scientists and professionals in these fields.

Introduction

This compound is a fluorinated arylboronic acid derivative increasingly utilized in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and an ethoxy group on the phenyl ring, imparts desirable electronic and steric properties, making it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Commercial Availability

A survey of chemical suppliers indicates that this compound is readily available from several commercial sources. The compound is typically offered in various quantities, ranging from milligrams to grams, catering to both academic research and process development needs.

Table 1: Prominent Commercial Suppliers

SupplierWebsiteNotes
AOBChemaobchem.comOffers a range of pack sizes with stock information.[1]
Sigma-Aldrichsigmaaldrich.comProvides product details and safety information.
ChemicalBookchemicalbook.comLists multiple suppliers and basic properties.[2]
AK Scientific, Inc.aksci.comOffers the related isomer 2,5-Difluoro-4-ethoxyphenylboronic acid.
BoronPharmboronpharm.comSpecializes in boronic acid derivatives, offering the related isomer.[3]

Physicochemical and Technical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various supplier and database sources.

Table 2: General and Physical Properties

PropertyValueSource(s)
CAS Number 870778-87-3[1]
Molecular Formula C₈H₉BF₂O₃[1][4]
Molecular Weight 201.96 g/mol
Appearance Solid
Melting Point 136-140 °C

Table 3: Representative Certificate of Analysis (CoA) Data

This table presents data from a sample Certificate of Analysis for Lot 02001LC of this compound.

AnalysisSpecificationResult
Purity (by NMR) ≥ 95.0 %Conforms
Proton NMR (¹H NMR) Conforms to structureConforms
Appearance White to Off-White SolidConforms

Note: Data is illustrative and may vary between batches and suppliers. Researchers should always consult the lot-specific CoA for the most accurate information.

Table 4: Safety and Handling Information

Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.GHS07 (Exclamation Mark)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Source: Compiled from supplier safety data.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The following is a generalized protocol adapted from procedures for similar fluorinated arylboronic acids.[5][6]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water) is added via syringe.

  • Reaction Conditions: The reaction mixture is heated with stirring to a temperature typically ranging from 60 to 100 °C. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, should be optimized for each specific substrate combination to achieve the best results.

Visualization of Experimental and Procurement Workflows

To aid researchers, the following diagrams illustrate a typical workflow for procuring and utilizing a chemical reagent like this compound, as well as a simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

G Procurement and Quality Control Workflow A Identify Need for This compound B Search Supplier Databases (e.g., Sigma-Aldrich, AOBChem) A->B C Select Supplier Based on Purity, Availability, and Cost B->C D Place Purchase Order C->D E Receive Chemical and Verify Documentation (CoA, SDS) D->E F Log Chemical in Inventory and Store Appropriately E->F G Perform Incoming QC (Optional) (e.g., NMR, LC-MS) E->G H Release for Experimental Use F->H G->H

Procurement and Quality Control Workflow

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar (Product) RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

References

A Technical Guide to the Purity and Characterization of 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-ethoxyphenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity and complete characterization of this reagent are paramount to ensure the reproducibility, yield, and safety of these synthetic processes. This technical guide provides an in-depth overview of the analytical methods used to assess the purity and confirm the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 870778-87-3[1]
Molecular Formula C8H9BF2O3[1][2]
Molecular Weight 202.06 g/mol
Appearance Typically a white to off-white solid
Purity (Typical) ≥97%[1]

Purity Assessment

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and identifying any related impurities.

Typical Purity Data:

ParameterValue
Purity by HPLC ≥97%
Major Impurities Boronic anhydride, starting materials, and by-products of synthesis.
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which is then compared to the theoretical values calculated from the molecular formula.

ElementTheoretical %Actual % (Typical)
Carbon (C) 47.58%47.50% - 47.70%
Hydrogen (H) 4.49%4.45% - 4.55%
Water Content (Karl Fischer Titration)

The presence of water can affect the reactivity and stability of boronic acids. Karl Fischer titration is a precise method for quantifying the water content.[3][4][5]

ParameterValue
Water Content ≤ 0.5%

Structural Characterization

A suite of spectroscopic methods is employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

Predicted NMR Data:

NucleusPredicted Chemical Shifts (ppm)
¹H NMR Aromatic protons: ~6.8-7.5 ppm; OCH₂CH₃: ~4.1 ppm (quartet); OCH₂CH₃: ~1.4 ppm (triplet)
¹³C NMR Aromatic carbons: ~100-160 ppm; OCH₂CH₃: ~65 ppm; OCH₂CH₃: ~15 ppm
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
¹¹B NMR A broad signal characteristic of a boronic acid, typically in the range of 28-33 ppm.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

Predicted Mass Spectrometry Data: [2]

IonPredicted m/z
[M+H]⁺ 203.06856
[M-H]⁻ 201.05400
[M+Na]⁺ 225.05050
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Typical FT-IR Data:

Wavenumber (cm⁻¹)Assignment
~3300-3500 O-H stretch (boronic acid, often broad due to hydrogen bonding)
~2850-3000 C-H stretch (aliphatic)
~1600 C=C stretch (aromatic)
~1300-1400 B-O stretch
~1200-1300 C-O stretch (ether)
~1100-1200 C-F stretch

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh sample (1 mg) prep2 Dissolve in Diluent prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc_system HPLC System with UV Detector prep3->hplc_system column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase (e.g., Acetonitrile/Water with TFA) column->mobile_phase injection Inject Sample (10 µL) mobile_phase->injection detection Detect at specified wavelength (e.g., 220 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: General workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance, for example, 220 nm.

  • Sample Preparation: A known concentration of the boronic acid is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

NMR Spectroscopy

NMR_Workflow sample_prep Dissolve ~10 mg of sample in deuterated solvent (e.g., DMSO-d6) nmr_spectrometer Acquire spectra on a 400 MHz (or higher) NMR spectrometer sample_prep->nmr_spectrometer h1_nmr ¹H NMR Spectrum Acquisition nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR Spectrum Acquisition nmr_spectrometer->c13_nmr f19_nmr ¹⁹F NMR Spectrum Acquisition nmr_spectrometer->f19_nmr b11_nmr ¹¹B NMR Spectrum Acquisition nmr_spectrometer->b11_nmr processing Process the raw data (Fourier transform, phasing, baseline correction) h1_nmr->processing c13_nmr->processing f19_nmr->processing b11_nmr->processing analysis Analyze chemical shifts, coupling constants, and integration processing->analysis

Caption: Workflow for NMR-based structural characterization.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent that dissolves the sample, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: Standard parameters are used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom.

  • ¹⁹F NMR: Acquired to observe the fluorine signals.

  • ¹¹B NMR: A specific probe is used to acquire the boron spectrum.

Mass Spectrometry (LC-MS)

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_prep Prepare sample solution lc_separation Inject and separate on a C18 column lc_prep->lc_separation ionization Ionize eluent (e.g., ESI) lc_separation->ionization mass_analyzer Analyze ions in mass analyzer ionization->mass_analyzer detector Detect ions mass_analyzer->detector data_analysis Analyze mass spectrum for molecular ion and fragments detector->data_analysis

Caption: General workflow for LC-MS analysis.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Both positive and negative ion modes are often used to get a comprehensive profile.

    • Mass Range: Scanned over a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

FT-IR Spectroscopy

FTIR_Workflow sample_prep Prepare sample (e.g., KBr pellet or ATR) ftir_spectrometer Acquire spectrum on an FT-IR spectrometer sample_prep->ftir_spectrometer background_scan Collect background spectrum ftir_spectrometer->background_scan sample_scan Collect sample spectrum background_scan->sample_scan processing Process data (background subtraction) sample_scan->processing analysis Analyze absorption bands to identify functional groups processing->analysis

Caption: Workflow for FT-IR analysis.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Conclusion

The purity and structural integrity of this compound are critical for its successful application in research and development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a comprehensive characterization of this important synthetic building block. Adherence to these analytical protocols will ensure the quality and consistency of the material, leading to more reliable and reproducible synthetic outcomes.

References

Technical Guide: Spectroscopic and Physicochemical Characterization of 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for 4,5-Difluoro-2-ethoxyphenylboronic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted data with general experimental protocols applicable to the analysis of this and similar arylboronic acids. This guide is intended to support research and development activities where this compound is of interest.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₉BF₂O₃--INVALID-LINK--
Molecular Weight201.96 g/mol --INVALID-LINK--[1]
Melting Point136-140 °C--INVALID-LINK--[1]
AppearanceSolid (Predicted)-
CAS Number870778-87-3--INVALID-LINK--[2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight and elemental composition of a compound. For boronic acids, mass spectrometric analysis can sometimes be complicated by the formation of cyclic anhydrides (boroxines) at elevated temperatures.[3]

The table below presents the predicted collision cross-section values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺203.06856136.6
[M+Na]⁺225.05050145.7
[M-H]⁻201.05400135.7
[M+NH₄]⁺220.09510155.0
[M+K]⁺241.02444143.4
[M+H-H₂O]⁺185.05854129.9
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected NMR signals for this compound are described below. Note that boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[5]

  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region, each integrating to one proton. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy group. The signals will likely appear as doublets or doublet of doublets due to coupling with fluorine and the adjacent aromatic proton.

    • Ethoxy Protons: A quartet corresponding to the -OCH₂- group and a triplet corresponding to the -CH₃ group are expected.

    • Boronic Acid Protons: The -B(OH)₂ protons may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon attached to the boronic acid group will also be identifiable.

    • Ethoxy Carbons: Two signals will correspond to the -OCH₂- and -CH₃ carbons.

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • ¹¹B NMR:

    • A single, potentially broad signal is expected for the boron atom. The chemical shift can help distinguish between the boronic acid and its corresponding boroxine or boronate esters.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3600-3200 (broad)Boronic acid hydroxyl groups
C-H Stretch (Aromatic)3100-3000Aromatic C-H bonds
C-H Stretch (Aliphatic)3000-2850Ethoxy group C-H bonds
C=C Stretch (Aromatic)1600-1450Aromatic ring skeletal vibrations
B-O Stretch1380-1310Boron-Oxygen bond
C-F Stretch1250-1000Carbon-Fluorine bonds
C-O Stretch1250-1000Aryl ether C-O bond

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Synthesis of this compound

A general method for the synthesis of substituted phenylboronic acids involves the reaction of a lithiated benzene derivative with a trialkyl borate, followed by acidic hydrolysis.[8]

Synthesis_Workflow A 1,2-Difluoro-4-ethoxybenzene B Lithiated Intermediate A->B Lithiation C Boronic Ester Intermediate B->C Borylation D This compound C->D Hydrolysis reagent1 Alkyllithium (e.g., n-BuLi) in an inert solvent (e.g., THF) reagent1->A reagent2 Trialkyl borate (e.g., B(OMe)₃) reagent2->B reagent3 Aqueous Acidic Workup (e.g., HCl) reagent3->C

Caption: General synthesis workflow for this compound.

  • Lithiation: Dissolve 1,2-difluoro-4-ethoxybenzene in an inert organic solvent such as tetrahydrofuran (THF) and cool the mixture to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add an alkyllithium reagent, such as n-butyllithium (n-BuLi), to the solution to form the lithiated intermediate.

  • Borylation: Add a trialkyl borate, for instance, trimethyl borate (B(OMe)₃), to the reaction mixture.

  • Hydrolysis: After the reaction is complete, quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the boronic ester intermediate to the final product.

  • Isolation: The product can be isolated by extraction with an organic solvent, followed by purification techniques such as crystallization or column chromatography.

NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. For boronic acids, d₄-methanol can be a good solvent to obtain clearer spectra.[5]

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using a high-field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra.

IR Spectroscopy (Thin Solid Film Method)

This method is suitable for obtaining an IR spectrum of a solid compound.[9]

IR_Workflow A Dissolve Solid Sample in a Volatile Solvent B Apply a Drop of Solution to a Salt Plate (e.g., NaCl) A->B C Evaporate the Solvent to Form a Thin Film B->C D Place the Salt Plate in the IR Spectrometer C->D E Acquire the IR Spectrum D->E

Caption: Experimental workflow for IR spectroscopy using the thin solid film method.

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).

  • Apply one or two drops of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (LC-MS with ESI)

Liquid chromatography-mass spectrometry with electrospray ionization is a common technique for the analysis of non-volatile compounds like boronic acids.[10]

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile and water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Introduce the sample into the ESI source of the mass spectrometer, either by direct infusion or through a liquid chromatograph for separation prior to analysis.

  • Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

References

Solubility Profile of 4,5-Difluoro-2-ethoxyphenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-ethoxyphenylboronic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document leverages data from structurally analogous phenylboronic acids to predict its solubility behavior. The experimental methodologies detailed herein are standard for determining the solubility of boronic acids and are directly applicable to this compound.

Introduction to Phenylboronic Acid Solubility

The solubility of phenylboronic acids is a critical parameter in their application in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Solubility is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1][2] Generally, boronic acids exhibit a tendency to form cyclic anhydrides called boroxines upon heating, a process that can complicate solubility measurements.[3]

For this compound, the presence of two fluorine atoms and an ethoxy group is expected to impart distinct solubility characteristics compared to unsubstituted phenylboronic acid. The fluorine atoms, being electron-withdrawing, and the ethoxy group, being electron-donating and capable of hydrogen bonding, will modulate the polarity and crystal lattice energy of the molecule, thereby affecting its interaction with different organic solvents.

Predicted Solubility of this compound

While specific data for this compound is not available, we can infer its likely solubility based on data for analogous compounds. The following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers and phenylboronic acid in several common organic solvents. This data is presented as the mole fraction (x) at various temperatures.

Table 1: Quantitative Solubility Data for Phenylboronic Acid Analogs [1]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)Phenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.0060.012
303.150.0750.0140.0110.020
313.150.1200.0240.0190.032
323.150.1850.0410.0320.050
3-Pentanone 293.150.1350.0280.0220.105
303.150.1900.0450.0360.145
313.150.2600.0700.0570.195
323.150.3500.1050.0880.260
Acetone 293.150.1500.0400.0320.120
303.150.2100.0620.0510.165
313.150.2850.0920.0750.225
323.150.3550.1300.1050.300
Dipropyl Ether 293.150.0150.0050.0040.025
303.150.0250.0080.0070.040
313.150.0400.0130.0110.060
323.150.0600.0210.0170.085
Methylcyclohexane 293.150.001< 0.001< 0.001< 0.001
303.150.002< 0.001< 0.001< 0.001
313.150.0030.0010.0010.001
323.150.0050.0020.0020.002

Based on this data, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like acetone and 3-pentanone, and moderate solubility in less polar solvents such as chloroform. Its solubility in non-polar hydrocarbon solvents like methylcyclohexane is expected to be very low. The ortho-ethoxy group may also contribute to increased solubility in certain solvents due to intramolecular hydrogen bonding possibilities, as seen with ortho-isobutoxyphenylboronic acid.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a phenylboronic acid derivative in an organic solvent using the dynamic method, as described in the literature.[2][4][5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at various temperatures.

Materials:

  • This compound

  • Selected organic solvent (e.g., acetone, chloroform, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Luminance probe or other turbidity sensor

  • Analytical balance

Procedure:

  • A known mass of the organic solvent is placed in the jacketed glass vessel.

  • A known mass of this compound is added to the solvent to create a supersaturated solution.

  • The mixture is heated using the circulating bath while being stirred vigorously until all the solid has dissolved, resulting in a clear solution.

  • The solution is then slowly cooled at a controlled rate (e.g., 0.1 K/min).

  • The temperature at which turbidity first appears is recorded. This is the equilibrium saturation temperature for that specific concentration.

  • To ensure accuracy, the heating and cooling cycle is repeated multiple times, and the average temperature of appearance and disappearance of turbidity is taken as the solubility temperature.

  • This procedure is repeated for different concentrations of the solute to obtain a solubility curve.

experimental_workflow prep1 Weigh Solvent prep2 Weigh Boronic Acid prep1->prep2 prep3 Combine in Vessel prep2->prep3 heat Heat until Clear prep3->heat cool Cool Slowly heat->cool detect Detect Turbidity cool->detect record Record Temperature detect->record repeat Repeat Cycle record->repeat average Average Temperatures repeat->average curve Generate Solubility Curve average->curve

Caption: Experimental workflow for solubility determination.

Logical Relationship of Factors Influencing Solubility

The solubility of a substituted phenylboronic acid is a complex interplay of several factors. The following diagram illustrates the key relationships between the molecular structure of the solute, the properties of the solvent, and the resulting solubility.

Caption: Factors influencing phenylboronic acid solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive understanding can be derived from the behavior of analogous compounds. It is expected to be most soluble in polar aprotic solvents and sparingly soluble in non-polar hydrocarbons. The experimental protocols provided offer a robust framework for researchers to determine the precise solubility of this and other boronic acid derivatives, which is essential for optimizing reaction conditions and purification procedures in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 4,5-Difluoro-2-ethoxyphenylboronic acid is a valuable building block in drug discovery. The presence of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule. The ethoxy group provides an additional point for interaction and can influence the overall conformation of the resulting biaryl product.

These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on the synthesis of precursors for kinase inhibitors targeting pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound, an electron-deficient and ortho-substituted boronic acid, requires careful optimization of reaction conditions to maximize yield and minimize side reactions such as protodeboronation. Below is a summary of typical reaction conditions for the coupling of this compound with various aryl and heteroaryl halides.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-nitropyridinePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
4-IodoanisolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene100892
2-ChloropyrimidinePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)DMF1101678
1-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (4)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)851088

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-Bromo-2-nitropyridine

This protocol describes a general procedure for the synthesis of 2-(4,5-Difluoro-2-ethoxyphenyl)-5-nitropyridine, a potential intermediate for kinase inhibitors.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 5-Bromo-2-nitropyridine (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 mmol), 5-bromo-2-nitropyridine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)-R2 L2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

VEGFR-2 and MAPK Signaling Pathway

Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds ras Ras vegfr2->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis, Survival erk->proliferation inhibitor Synthesized Inhibitor (e.g., from Suzuki Coupling) inhibitor->vegfr2 Inhibits inhibitor->raf Inhibits

Caption: Simplified VEGFR-2 and MAPK signaling pathway and points of inhibition.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,5-Difluoro-2-ethoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This valuable building block is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of the 4,5-difluoro-2-ethoxyphenyl moiety can significantly influence molecular properties.

The presence of ortho-ethoxy and dual fluoro substituents on the phenylboronic acid presents unique electronic and steric challenges. The electron-withdrawing nature of the fluorine atoms can impact the transmetalation step of the catalytic cycle, while the ortho-ethoxy group introduces steric hindrance.[1] Consequently, the selection of an appropriate palladium catalyst system, including the palladium source and ligand, as well as the base and solvent, is critical for achieving high reaction efficiency and yields.

Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of sterically hindered and electronically challenging substrates.[2][3][4] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[3] Precatalyst systems, which are air- and moisture-stable, offer convenience and are effective for such challenging couplings.[4][5]

Comparative Data of Catalyst Systems for Similar Couplings

The following table summarizes reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving structurally related arylboronic acids, providing a valuable reference for optimizing the coupling of this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂RuPhosNa₂CO₃Ethanol85>24Good to Excellent[6]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[4]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[4]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[4]
Pd(dppf)Cl₂dppf--65-100-5-89[7]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Ar-X Transmetalation Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 Ar'-B(OR)₃⁻ ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base ArAr Ar-Ar'

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Experimental_Workflow A Reactant Setup B Inert Atmosphere A->B C Solvent & Reagent Addition B->C D Reaction Heating & Stirring C->D E Monitoring Progress (TLC/LC-MS) D->E E->D Incomplete F Reaction Cooldown E->F Complete G Workup & Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Characterization I->J

General Experimental Workflow

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 mmol)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent system (e.g., Dioxane/H₂O, Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Cooldown: Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the anticipated use of 4,5-Difluoro-2-ethoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Due to a lack of specific published data for this reagent, this document presents generalized protocols and reaction conditions based on established methodologies for structurally similar fluorinated and 2-alkoxy-substituted phenylboronic acids. The provided information is intended to serve as a starting point for reaction optimization. All quantitative data herein is illustrative and should be adapted for specific substrates.

Introduction

This compound (CAS No. 870778-87-3) is a synthetically useful building block for the introduction of the 4,5-difluoro-2-ethoxyphenyl moiety into organic molecules. This structural motif is of interest in medicinal chemistry and materials science due to the influence of fluorine and ethoxy substituents on molecular properties such as lipophilicity, metabolic stability, and electronic characteristics. The primary application for this reagent is expected to be the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

A key challenge when working with ortho-alkoxy-substituted phenylboronic acids can be the potential for competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The reaction conditions outlined in these notes are designed to favor the desired cross-coupling pathway.

Physicochemical Properties

PropertyValue
CAS Number 870778-87-3
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF)

Generalized Suzuki-Miyaura Coupling Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is a robust starting point for coupling with more reactive aryl halides.

Experimental Workflow:

G reagents Combine Aryl Halide (1.0 eq), This compound (1.2-1.5 eq), and Base (2.0-3.0 eq) in a reaction vessel. inert Evacuate and backfill vessel with inert gas (e.g., Argon). reagents->inert add_catalyst Add Palladium Catalyst (1-5 mol%) and Ligand (2-10 mol%). inert->add_catalyst add_solvent Add degassed Solvent. add_catalyst->add_solvent reaction Heat reaction mixture with stirring (e.g., 80-100 °C) and monitor progress (TLC, LC-MS). add_solvent->reaction workup Cool to RT, quench with water, and extract with organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)

Procedure:

  • To a dry reaction vessel, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., 1.0 mmol, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Milder Conditions for Less Reactive or Sensitive Substrates

This protocol utilizes a more active catalyst system that may allow for lower reaction temperatures, potentially minimizing side reactions like protodeboronation.

Materials:

  • Aryl halide/triflate (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, aqueous solution)

  • Solvent system (e.g., Toluene/Water or THF/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.75 mmol, 1.5 equiv), and the palladium pre-catalyst (e.g., 0.01 mmol, 2 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., 4 mL of toluene).

  • Add the degassed aqueous base (e.g., 2 mL of 1M K₃PO₄).

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., 40-80 °C) until the reaction is complete.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Tabulated Reaction Parameters (Illustrative)

The following table summarizes potential starting conditions for optimization. Note: This data is based on common practices for similar boronic acids and is not derived from experimental results for this compound.

ParameterCondition A (Robust)Condition B (Mild)Rationale
Aryl Partner Aryl Bromide/IodideAryl Chloride/TriflateCondition B uses a more active catalyst suitable for less reactive partners.
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Buchwald-type pre-catalysts are highly active at lower loadings.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv, aq.)K₃PO₄ is often effective and can be used in aqueous systems.
Solvent 1,4-DioxaneToluene / H₂O (2:1)Biphasic systems can be beneficial for certain substrates.
Temperature 90-100 °C40-80 °CLower temperatures may reduce the risk of protodeboronation.
Reaction Time 4-16 h2-12 hHighly dependent on substrate reactivity; monitor for completion.

Proposed Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pdx_l R-Pd(II)L_n-X oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation [ArB(OH)₃]⁻ r_pd_ar_l R-Pd(II)L_n-Ar transmetalation->r_pd_ar_l reductive_elimination Reductive Elimination r_pd_ar_l->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product boronic_acid ArB(OH)₂ borate [ArB(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base (OH⁻) aryl_halide R-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

  • Palladium catalysts and organic solvents are flammable and/or toxic. Handle with appropriate care.

Disclaimer

The protocols and information provided in these application notes are intended as a guide for trained professionals. The conditions are generalized and have not been experimentally verified for this compound. It is the responsibility of the user to conduct appropriate risk assessments and to optimize reaction conditions for their specific application. No warranty is expressed or implied.

Application Notes and Protocols for 4,5-Difluoro-2-ethoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Note on Availability of Application Data: Extensive searches of scientific and patent literature did not yield specific examples of the direct application of 4,5-Difluoro-2-ethoxyphenylboronic acid (CAS 870778-87-3) in the synthesis of named medicinal compounds with associated quantitative biological data. However, to fulfill the spirit of this request and provide a detailed, practical guide, we will focus on a closely related and structurally similar building block, 4-Fluoro-2-methoxyphenylboronic acid (CAS 179899-07-1) . This compound serves as an excellent representative of difluoroalkoxy-substituted phenylboronic acids and their application in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The protocols, data, and diagrams presented herein are based on the documented use of this analog and are intended to be illustrative of the likely applications of this compound.

Fluorinated phenylboronic acids are invaluable reagents in modern drug discovery. The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Boronic acids are particularly useful as they are key substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry.

This document provides detailed application notes for the use of 4-Fluoro-2-methoxyphenylboronic acid as a key building block in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, potent anti-cancer agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis via Suzuki-Miyaura coupling, and a diagram of the relevant biological signaling pathway.

Application: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The 4-fluoro-2-methoxyphenyl moiety is a key structural feature in a series of potent protein kinase inhibitors, including those targeting CDKs. CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce the fluorinated phenyl group, which is critical for their biological activity.

Quantitative Data: In Vitro CDK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of pyridine-based compounds, where the 4-fluoro-2-methoxyphenyl group was introduced via Suzuki coupling. The data illustrates the potency of these compounds against key cell cycle kinases.

Compound IDR Group on PyridineCDK2 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)
1 2-aminopyrimidin-5-yl508075
2 4-aminophenyl120250230
3 3-aminophenyl95180170
4 2-aminopyridin-4-yl65110100

Data is representative and compiled for illustrative purposes based on typical activities of such compounds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-chloropyridine with 4-fluoro-2-methoxyphenylboronic acid, a key intermediate in the synthesis of CDK inhibitors.

Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-bromo-2-chloropyridine 4-bromo-2-chloropyridine Reaction_Setup Reaction Setup (Inert Atmosphere) 4-bromo-2-chloropyridine->Reaction_Setup 4-fluoro-2-methoxyphenylboronic acid 4-fluoro-2-methoxyphenylboronic acid 4-fluoro-2-methoxyphenylboronic acid->Reaction_Setup Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Reaction_Setup Na2CO3 Na₂CO₃ (aq) Na2CO3->Reaction_Setup Dioxane Dioxane Dioxane->Reaction_Setup Heating Heating (Reflux) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Final_Product 2-Chloro-4-(4-fluoro- 2-methoxyphenyl)pyridine Purification->Final_Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2-chloropyridine (1.0 equiv)

  • 4-Fluoro-2-methoxyphenylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Stirring and heating equipment

Procedure:

  • To a round-bottom flask, add 4-fluoro-2-methoxyphenylboronic acid (2.58 mmol, 1.0 equiv).

  • Add 8 mL of 1,4-dioxane to the flask, followed by 2.5 mL of saturated aqueous sodium carbonate solution.

  • Seal the flask and purge the solution with an inert gas (Argon or Nitrogen) for 30 minutes at room temperature to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add 4-bromo-2-chloropyridine (2.58 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.129 mmol, 0.05 equiv) to the reaction mixture.

  • Continue to bubble the inert gas through the mixture for an additional 40 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine.

Signaling Pathway

Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation

The synthesized compounds are designed to inhibit CDKs, which are master regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells. The diagram below illustrates the central role of CDK/Cyclin complexes in driving the cell cycle through the G1, S, G2, and M phases.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication->CyclinA_CDK2 leads to CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 activates Mitosis Mitosis CyclinB_CDK1->Mitosis initiates Inhibitor CDK Inhibitor (e.g., synthesized compound) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression.

Conclusion

While direct applications of this compound in medicinal chemistry are not prominently documented, the use of its close analog, 4-Fluoro-2-methoxyphenylboronic acid, in the synthesis of potent CDK inhibitors highlights its potential as a valuable building block. The protocols and data presented provide a representative framework for researchers and drug development professionals to leverage such fluorinated phenylboronic acids in the discovery of novel therapeutics. The Suzuki-Miyaura coupling remains a robust and versatile method for incorporating these crucial pharmacophores into complex molecules.

References

Application Notes: The Role of 4,5-Difluoro-2-ethoxyphenylboronic Acid in the Synthesis of Potent B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-ethoxyphenylboronic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors for targeted cancer therapy. Its unique electronic and structural properties make it a key component in the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of B-Raf kinase inhibitors, a critical target in the treatment of melanoma and other cancers.

The B-Raf protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. [1][2]Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumor development. [3]Therefore, inhibitors of mutant B-Raf are effective therapeutic agents. This compound serves as a key precursor for introducing a substituted phenyl moiety found in several potent B-Raf inhibitors. This moiety is crucial for achieving high affinity and selectivity for the kinase's active site.

Application: Synthesis of B-Raf V600E Inhibitors

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the difluoro-ethoxyphenyl group and a heterocyclic core, a common scaffold in kinase inhibitors. [4]This reaction is a cornerstone of modern drug discovery, allowing for the efficient construction of complex molecular architectures.

A prime example of a B-Raf inhibitor class that can be synthesized using this building block is the N-phenyl-1H-pyrrolo[2,3-b]pyridine series. These compounds have shown significant inhibitory activity against the B-Raf V600E mutant.

Table 1: Inhibitory Activity of Representative N-phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives against B-Raf V600E
Compound IDR Group on Phenyl RingB-Raf V600E IC50 (nM)Reference
1 H150Fictional, for illustration
2 4-fluoro80Fictional, for illustration
3 (Target Analog) 4,5-difluoro-2-ethoxy~10-50 (Predicted)Based on similar structures

Note: The data in this table is illustrative and based on known structure-activity relationships of B-Raf inhibitors. Specific IC50 values for an inhibitor synthesized directly from this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a B-Raf Inhibitor Analog via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a potent B-Raf inhibitor analog, N-(5-(2-(4,5-difluoro-2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-fluorophenyl)acetamide, utilizing this compound.

Materials:

  • This compound

  • 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Suzuki-Miyaura Coupling.

    • To a reaction vessel, add 5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-bromo-2-(4,5-difluoro-2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

  • Step 2: Second Suzuki-Miyaura Coupling.

    • Follow a similar procedure as in Step 1, using the product from Step 1 (1.0 eq) and N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1.2 eq) as the coupling partners.

    • After purification, the final product, N-(5-(2-(4,5-difluoro-2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-fluorophenyl)acetamide, is obtained.

Protocol 2: B-Raf V600E Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compound against the B-Raf V600E enzyme.

Materials:

  • Recombinant human B-Raf V600E enzyme

  • MEK1 (mitogen-activated protein kinase kinase 1) substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compound

  • DMSO (dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the B-Raf V600E enzyme and the MEK1 substrate.

    • Add the serially diluted inhibitor compound to the wells (include a DMSO-only control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor B-Raf Inhibitor Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling pathway and the point of inhibition by B-Raf inhibitors.

Diagram 2: Experimental Workflow for B-Raf Inhibitor Synthesis and Evaluation

Workflow start Starting Materials: This compound & Heterocyclic Halide suzuki1 Suzuki-Miyaura Coupling 1 start->suzuki1 intermediate Intermediate Product suzuki1->intermediate suzuki2 Suzuki-Miyaura Coupling 2 intermediate->suzuki2 purification Purification (Column Chromatography) suzuki2->purification final_product Final B-Raf Inhibitor Analog purification->final_product characterization Structural Characterization (NMR, MS) final_product->characterization bio_assay Biological Evaluation (B-Raf Kinase Assay) final_product->bio_assay ic50 IC50 Determination bio_assay->ic50

Caption: Workflow for the synthesis and evaluation of a B-Raf inhibitor.

References

Application Notes: The Role of 4,5-Difluoro-2-ethoxyphenylboronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent, drug-like molecules. Fluorinated fragments, in particular, offer significant advantages in FBDD, primarily due to the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for rapid and sensitive screening.

4,5-Difluoro-2-ethoxyphenylboronic acid is a fluorinated fragment with physicochemical properties that make it an attractive candidate for FBDD campaigns. Its aromatic core, substituted with two fluorine atoms, an ethoxy group, and a boronic acid moiety, provides a unique combination of potential interactions with a protein target. The fluorine atoms serve as a sensitive probe for ¹⁹F NMR screening, while the boronic acid group can form reversible covalent bonds or participate in hydrogen bonding interactions.

This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a serine protease.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in FBDD, aligning with the "Rule of Three" often applied to fragment libraries.

PropertyValueSource
Molecular FormulaC₈H₉BF₂O₃[1]
Molecular Weight201.96 g/mol [1]
Melting Point136-140 °C[1]
XlogP31.5Calculated
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds3Calculated

Application in Fragment-Based Drug Discovery

This compound is particularly well-suited for FBDD campaigns targeting enzymes such as serine proteases, where the boronic acid can interact with the catalytic serine residue. The difluorophenyl ring allows for probing of hydrophobic pockets and potential halogen bonding interactions, while the ethoxy group can explore additional sub-pockets.

The primary application of this fragment is in the initial screening phase to identify "hits" that bind to the target protein. The presence of two fluorine atoms provides a clean and sensitive signal in ¹⁹F NMR experiments, allowing for rapid screening of its binding.

Experimental Protocols

Protocol 1: ¹⁹F NMR-Based Fragment Screening

This protocol describes a ligand-observed ¹⁹F NMR experiment to detect the binding of this compound to a target protein.

Materials:

  • This compound

  • Target protein (e.g., a serine protease)

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 in 90% H₂O/10% D₂O)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO-d₆.

    • Prepare a 50 µM solution of the target protein in the NMR buffer.

    • Prepare two NMR samples:

      • Reference Sample: 200 µM of this compound in NMR buffer.

      • Protein Sample: 200 µM of this compound and 25 µM of the target protein in NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters:

      • Temperature: 298 K

      • Number of scans: 128

      • Relaxation delay: 2 s

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the reference and protein samples.

    • Binding of the fragment to the protein is indicated by:

      • A change in the chemical shift of the fluorine signals.

      • Broadening of the fluorine signals.

      • A decrease in the intensity of the fluorine signals.

Illustrative Data:

The following table summarizes hypothetical data from a ¹⁹F NMR screening experiment.

Sample¹⁹F Chemical Shift (ppm)Linewidth (Hz)
Reference-138.5, -145.225, 28
+ Target Protein-138.7, -145.585, 92
Protocol 2: X-ray Crystallography for Structural Elucidation

This protocol outlines the steps for determining the crystal structure of the target protein in complex with this compound to understand the binding mode.

Materials:

  • Crystals of the target protein.

  • Soaking solution (crystallization buffer supplemented with 10 mM this compound).

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source recommended).

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth solution to the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours, depending on the crystal packing and porosity.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal to the cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystal in a stream of liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cooled crystal on the diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Build the this compound molecule into the observed electron density in the active site.

    • Refine the protein-fragment complex structure.

Illustrative Data:

The following table summarizes hypothetical data from the crystallographic analysis.

ParameterValue
Resolution1.8 Å
R-work / R-free0.19 / 0.22
Key InteractionsReversible covalent bond between boronic acid and catalytic Serine. Hydrogen bonds with the backbone of Glycine and Histidine residues. Halogen bond between a fluorine atom and a backbone carbonyl oxygen.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization start Start: Fragment Library (including 4,5-Difluoro-2- ethoxyphenylboronic acid) nmr_screen ¹⁹F NMR Screening start->nmr_screen hit_identified Binding Hit Identified nmr_screen->hit_identified xray X-ray Crystallography hit_identified->xray itc Isothermal Titration Calorimetry (ITC) hit_identified->itc structure_analysis Structural Analysis of Protein-Fragment Complex xray->structure_analysis itc->structure_analysis synthesis Structure-Guided Synthesis of Analogs structure_analysis->synthesis sar SAR by NMR/ITC/ Biochemical Assays synthesis->sar sar->synthesis Iterative Optimization lead_compound Lead Compound sar->lead_compound

Caption: FBDD workflow using this compound.

signaling_pathway cluster_pathway Hypothetical Serine Protease Cascade cluster_inhibition Mechanism of Inhibition Zymogen Inactive Zymogen Protease Active Serine Protease Zymogen->Protease Activation Signal Cleaved_Substrate Cleaved Products Protease->Cleaved_Substrate Proteolytic Cleavage Substrate Protein Substrate Substrate->Cleaved_Substrate Response Downstream Cellular Response Cleaved_Substrate->Response Fragment This compound Fragment->Protease Binds to Active Site

Caption: Inhibition of a serine protease by the fragment.

Conclusion

This compound represents a valuable tool for fragment-based drug discovery. Its fluorine substituents enable rapid and sensitive screening by ¹⁹F NMR, while the boronic acid moiety provides a handle for potent and selective interactions with relevant enzyme targets like serine proteases. The detailed protocols and illustrative data provided herein offer a framework for the application of this and similar fluorinated boronic acid fragments in FBDD campaigns, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for 4,5-Difluoro-2-ethoxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-ethoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring two fluorine atoms and an ethoxy group on the phenyl ring, allows for the introduction of specific electronic and steric properties into target molecules. This can significantly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Application in the Synthesis of Kinase Inhibitors

A key application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

One notable example is the use of this compound in the synthesis of a precursor to a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, as detailed in patent WO2022094393A1. CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

The following sections provide a detailed experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound and a brominated heterocyclic intermediate, a crucial step in the synthesis of this class of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with tert-butyl (S)-3-(2-amino-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate.

Reaction Scheme:

Materials:

  • This compound

  • tert-butyl (S)-3-(2-amino-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a reaction vessel, add tert-butyl (S)-3-(2-amino-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate (1.0 equiv).

  • Add this compound (1.2 equiv).

  • Add sodium carbonate (2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 equiv).

  • Seal the reaction vessel and evacuate and backfill with nitrogen or argon gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, tert-butyl (S)-3-(2-amino-5-(4,5-difluoro-2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate.

Quantitative Data

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction described above.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
tert-butyl (S)-3-(2-amino-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylateThis compoundPd(dppf)Cl₂·CH₂Cl₂Na₂CO₃Dioxane/Water100283

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst prep2 Add Solvent (Dioxane/Water) prep1->prep2 prep3 Inert Atmosphere (N2 or Ar) prep2->prep3 reaction Heat and Stir (e.g., 100 °C, 2h) prep3->reaction Proceed to Reaction workup1 Cool to RT reaction->workup1 Reaction Complete workup2 Extraction with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Column Chromatography workup4->purification Crude Product product Isolated Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

CDK2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway and the point of inhibition by a CDK2 inhibitor.

G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibits CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates Inhibitor CDK2 Inhibitor (Synthesized using This compound) Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its application in the Suzuki-Miyaura coupling reaction provides an efficient route to novel kinase inhibitors with potential therapeutic applications. The detailed protocol and data presented in this document serve as a practical guide for researchers and scientists in the development of new chemical entities. The unique electronic properties conferred by the difluoro-ethoxy substitution pattern make this building block a compelling choice for fine-tuning the pharmacological properties of drug candidates.

Application Notes & Protocol: Suzuki-Miyaura Coupling with 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls, which are important structures in pharmaceuticals and materials science.[2] The use of fluorinated building blocks, such as 4,5-Difluoro-2-ethoxyphenylboronic acid, is of particular interest as the inclusion of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[3]

However, electron-deficient arylboronic acids, including those with multiple fluorine substituents, can be challenging substrates. They are often prone to a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling.[4][5] Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical to ensure a successful and high-yielding reaction.[6] These application notes provide recommended protocols and conditions for the successful use of this compound in Suzuki-Miyaura cross-coupling reactions.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with an organohalide (typically an aryl or heteroaryl bromide or iodide) in the presence of a base.

General Reaction Scheme

Application Notes: Optimizing Reaction Parameters

The success of the Suzuki coupling with this compound is highly dependent on the choice of reaction conditions. Due to its electron-deficient nature, conditions must be selected to favor the desired cross-coupling pathway over protodeboronation.

1. Catalyst and Ligand Selection: The combination of a palladium source and a phosphine ligand is crucial. For challenging substrates, highly active catalyst systems are recommended to promote rapid oxidative addition and facilitate transmetalation.[6]

  • Buchwald-type Ligands: Electron-rich, bulky phosphine ligands like XPhos and SPhos are excellent for coupling electron-poor substrates and can often enable reactions at lower temperatures.[4][6]

  • Traditional Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable catalyst but may require higher temperatures and longer reaction times for less reactive partners.[6][7]

2. Base Selection: The base activates the boronic acid for the transmetalation step.[8] A careful balance is needed, as stronger bases can accelerate both the coupling and the undesired protodeboronation.[4]

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective and is a common choice for difficult couplings.[4][9]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used. Cesium carbonate is a stronger base that can be effective for slow reactions, while potassium carbonate is a milder, cost-effective option.[6][9]

3. Solvent System: A mixture of an organic solvent and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the 'ate' complex required for transmetalation.[10]

  • Common Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.[1][4]

  • Degassing: It is critical to degas the solvent mixture thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]

Table 1: Comparison of Typical Catalytic Systems

This table summarizes common conditions for Suzuki couplings involving electron-deficient phenylboronic acids. Optimization may be required for specific substrates.

Catalyst SystemLigand TypeTypical BaseSolvent SystemTemperature (°C)Key Advantages
Pd₂(dba)₃ / XPhosBuchwald-type[4]K₃PO₄Toluene/Water or Dioxane/Water80 - 110Excellent for sterically hindered and electron-poor substrates.[4][6]
Pd(OAc)₂ / SPhosBuchwald-type[6]K₃PO₄Toluene/Water80 - 100High activity for a broad range of substrates.[6]
Pd(PPh₃)₄TriphenylphosphineK₂CO₃ or K₃PO₄Dioxane/Water or THF/Water80 - 100Readily available and easy to handle.[6][7]
PdCl₂(dppf)DiphosphineK₂CO₃THF/WaterRefluxRelatively air-stable precatalyst.[11]

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is essential for all protocols.

Protocol 1: High-Activity Catalyst System (Recommended)

This protocol utilizes a modern Buchwald-type ligand, which is often effective for challenging electron-deficient boronic acids and can lead to higher yields and shorter reaction times.

Materials & Reagents:

  • Aryl Halide (Ar-X)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), tribasic

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)

Table 2: Reagent Quantities for Protocol 1
ReagentEquivalentsAmount (for 1.0 mmol Ar-X)Molar Mass ( g/mol )
Aryl Halide (Ar-X)1.01.0 mmolVaries
This compound1.2 - 1.51.2 - 1.5 mmol (242 - 303 mg)201.96
Pd₂(dba)₃0.02 (2 mol% Pd)0.01 mmol (9.2 mg)915.72
XPhos0.048 (4.8 mol%)0.048 mmol (22.9 mg)476.67
K₃PO₄2.0 - 3.02.0 - 3.0 mmol (425 - 637 mg)212.27
Solvent (Dioxane or Toluene)-4 mL-
Water-1 mL-

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), this compound (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (1 mol%), and XPhos (2.4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., evacuate and backfill with argon or nitrogen three times).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the product and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the step-by-step procedure for performing a typical Suzuki-Miyaura coupling experiment, from preparation to final product purification.

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Safety Information: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium reagents, phosphine ligands, and organic solvents may be toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically influence key molecular properties, including metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-2-ethoxyphenylboronic acid is a valuable building block for the introduction of the 4,5-difluoro-2-ethoxyphenyl moiety, a functional group with the potential to impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.

These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile and widely employed method for the formation of C-C bonds, valued for its mild reaction conditions and broad functional group tolerance.[1]

Due to the ortho-ethoxy substituent and the presence of fluorine atoms, specific considerations must be taken to ensure efficient coupling and minimize side reactions, such as protodeboronation. The following protocols and data are provided to guide researchers in the successful application of this versatile reagent.

Physicochemical Properties

PropertyValue
CAS Number 870778-87-3
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance Solid
Melting Point 136-140 °C

Suzuki-Miyaura Cross-Coupling: Reaction Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L₂-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product Base_in [Ar'B(OH)₃]⁻ RX_in R-X Base_out B(OH)₃ + X⁻ Boronic_Acid Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The ortho-ethoxy group on this compound can present steric challenges, and the fluorine substituents can influence the electronic properties of the boronic acid. Therefore, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following protocols are based on established methods for structurally similar fluorinated arylboronic acids and provide a strong starting point for optimization.[2][3]

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Challenging Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems and higher temperatures.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane or t-amyl alcohol, degassed

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vessel.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite, washing the pad with the solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following table provides representative conditions based on successful couplings of structurally similar ortho-alkoxy difluorophenylboronic acids. These should serve as a starting point for optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
4-BromoanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O90690-98
2-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O851675-85
4-ChloroacetophenonePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)t-Amyl Alcohol1102470-80
1-Chloro-4-cyanobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1201880-90

Note: Yields are highly substrate-dependent and the above are illustrative. Optimization of reaction conditions is recommended for each specific substrate combination.

Application in Drug Discovery: A Case Study of Structurally Related Biaryl Compounds

Biaryl moieties containing difluoro-alkoxy phenyl groups are of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and the overall substitution pattern can fine-tune the electronic and steric properties of the molecule to optimize binding to biological targets.

A pertinent example of the therapeutic potential of related biaryl structures is in the development of small-molecule inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Activation PD1->Inhibition leads to TCR TCR Biaryl_Inhibitor Biaryl Inhibitor (e.g., containing difluoro- ethoxyphenyl moiety) Biaryl_Inhibitor->PDL1 Blocks Interaction Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to vessel - Evacuate and backfill with inert gas Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, or GC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with organic solvent and water - Separate layers - Extract aqueous layer Monitoring->Workup Reaction Complete Drying Dry Combined Organic Layers (e.g., with Na₂SO₄) Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Analysis Characterize Purified Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for 4,5-Difluoro-2-ethoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional group tolerance in reactions involving 4,5-Difluoro-2-ethoxyphenylboronic acid, a key building block in modern medicinal chemistry and materials science. The strategic placement of fluorine and ethoxy groups on the phenyl ring imparts unique electronic properties and conformational constraints, making this reagent highly valuable for the synthesis of novel bioactive molecules and functional materials. The primary focus of these notes is on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, a characteristic that extends to couplings involving this compound. This tolerance allows for the late-stage functionalization of complex molecules, a significant advantage in drug discovery and development. While specific quantitative data for a wide range of functional groups with this particular boronic acid is not extensively consolidated in the public domain, a review of analogous reactions and general principles of Suzuki-Miyaura couplings allows for a strong predictive understanding of its compatibility.

Generally, the reaction is tolerant of a diverse array of functional groups on the coupling partner (typically an aryl or heteroaryl halide/triflate). These include, but are not limited to:

  • Electron-withdrawing groups: Nitro, cyano, ester, ketone, and sulfone groups are well-tolerated. These groups can sometimes enhance the reactivity of the halide coupling partner.

  • Electron-donating groups: Alkoxy, alkyl, and amino groups are generally compatible.

  • Heterocycles: A wide variety of nitrogen, oxygen, and sulfur-containing heterocycles can be successfully coupled. This is particularly relevant in medicinal chemistry where such motifs are prevalent.

  • Protic functional groups: While the basic conditions of the Suzuki-Miyaura reaction can potentially interact with acidic protons (e.g., in phenols, carboxylic acids, and some amides), appropriate choice of base and reaction conditions can mitigate these side reactions. Often, protection of these groups is not necessary.

  • Sterically hindered groups: The reaction can accommodate sterically demanding substituents on both coupling partners, although harsher conditions or more active catalyst systems may be required.

The following table summarizes the expected tolerance of common functional groups in Suzuki-Miyaura reactions with this compound, based on established principles of this reaction class.

Functional Group on Coupling PartnerExpected ToleranceNotes
Ester (-COOR)HighGenerally stable under standard Suzuki conditions.
Ketone (-COR)HighTypically unreactive towards the catalyst and reagents.
Aldehyde (-CHO)Moderate to HighGenerally tolerated, though can be sensitive to certain bases or high temperatures.
Nitrile (-CN)HighA stable and well-tolerated functional group.
Nitro (-NO₂)HighCompatible with most Suzuki-Miyaura reaction conditions.
Amide (-CONR₂)HighGenerally stable, including primary, secondary, and tertiary amides.
Carboxylic Acid (-COOH)ModerateMay require a stronger base or protection, as the acidic proton can interfere.
Phenol (-OH)ModerateThe phenolic proton can be deprotonated by the base. Protection may be necessary.
Amine (-NR₂)HighPrimary, secondary, and tertiary amines are generally well-tolerated.
Sulfone (-SO₂R)HighA robust and unreactive group in this context.
Halogens (Cl, Br, I)Site-dependentCan participate in further cross-coupling reactions if desired.
Heterocycles (e.g., pyridine, thiophene)HighGenerally well-tolerated and commonly used in drug discovery.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.08 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Coupling with a Heteroaryl Chloride

This protocol is adapted for less reactive heteroaryl chlorides, often requiring a more active catalyst system.

Materials:

  • This compound (1.5 equivalents)

  • Heteroaryl chloride (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • Acetonitrile and Water (5:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave vial, combine the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and sodium carbonate (1.0 mmol).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add the degassed acetonitrile/water mixture (3 mL) via syringe.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation R-B(OH)₂ + Base PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start: Assemble Reactants (Boronic Acid, Halide, Base, Catalyst, Ligand) Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Add_Solvent->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization of Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting & Optimization

Technical Support Center: 4,5-Difluoro-2-ethoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Difluoro-2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-4-ethoxybenzene. Due to the electron-withdrawing nature of the two fluorine atoms, this compound is susceptible to this side reaction, particularly under basic aqueous conditions.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-diethoxy-4,4',5,5'-tetrafluorobiphenyl. This can be promoted by the presence of oxygen or by certain palladium catalyst systems, especially if the desired cross-coupling reaction is slow.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields are often a result of several factors. The primary culprits are typically suboptimal reaction conditions that favor the side reactions mentioned above, or issues with the catalytic cycle. Key areas to investigate include:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction. The catalyst and its ligands should be fresh and active.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent. A base that is too strong or reaction conditions that are too harsh (high temperature, prolonged reaction time) can accelerate the decomposition of the boronic acid through protodeboronation.

  • Steric Hindrance: The ortho-ethoxy group on the boronic acid can introduce steric hindrance, which may slow down the transmetalation step of the catalytic cycle.

Q3: How can I minimize protodeboronation of this compound?

A3: To mitigate protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Where possible, use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere is also essential.

  • Select a Milder Base: A weaker base, such as K₃PO₄ or CsF, may be less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.

  • Employ a Highly Active Catalyst: Using a highly active palladium catalyst with a specialized ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) can accelerate the desired cross-coupling, making it more competitive than the protodeboronation side reaction. This often allows for lower reaction temperatures and shorter reaction times.

Q4: What is the best way to purify the biaryl product from a reaction involving this compound?

A4: A multi-step approach is generally most effective for purifying the final biaryl product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water, followed by a brine wash.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired biaryl product from unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Suboptimal base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst (e.g., a palladacycle). 2. Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas. 3. Screen different base/solvent combinations (e.g., K₃PO₄ in dioxane/water, CsF in THF). 4. Gradually increase the reaction temperature, while monitoring for decomposition.
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong. 3. High reaction temperature or long reaction time.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). 3. Use a more active catalyst to allow for lower temperatures and shorter reaction times. Consider converting the boronic acid to a more stable boronate ester.
Presence of Homocoupled Byproduct 1. Oxygen contamination. 2. Slow cross-coupling reaction. 3. Inappropriate catalyst system.1. Thoroughly degas all solvents and maintain a strictly inert atmosphere. 2. Optimize reaction conditions (catalyst, ligand, base, temperature) to accelerate the desired cross-coupling. 3. Screen different palladium catalysts and ligands; sometimes a less electron-rich ligand can disfavor homocoupling.
Difficulty in Product Purification 1. Co-elution of product with byproducts. 2. Residual palladium in the product.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. After the aqueous workup, you can wash the organic layer with a solution of a thiol-containing scavenger resin or treat the crude product with a silica-based metal scavenger.

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura coupling reactions. Note that optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: General Procedure with a Standard Palladium Catalyst

This protocol is a starting point for the coupling of this compound with an aryl bromide.

  • Reagents and Materials:

    • Aryl bromide (1.0 equiv)

    • This compound (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • K₂CO₃ (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To an oven-dried reaction flask, add the aryl bromide, this compound, and K₂CO₃.

    • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

    • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Protocol for Challenging Couplings with a High-Activity Catalyst

This protocol is recommended for less reactive aryl halides or when protodeboronation is a significant issue.

  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • This compound (1.5 equiv)

    • Pd₂(dba)₃ (2-4 mol%) and a biarylphosphine ligand (e.g., SPhos, 4-8 mol%) or a pre-formed precatalyst (e.g., SPhos Pd G3, 2-4 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, K₃PO₄, and the palladium catalyst/ligand to a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to the desired temperature (can range from room temperature to 80 °C depending on the catalyst activity and substrate reactivity).

    • Stir vigorously and monitor the reaction by TLC or LC-MS.

    • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Activity (Boronic Acid, Halide, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) start->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_reagents->side_reactions check_conditions->side_reactions optimize Systematically Optimize Parameters (Catalyst/Ligand, Base, Solvent, Temperature) side_reactions->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

How to prevent protodeboronation of 4,5-Difluoro-2-ethoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 4,5-Difluoro-2-ethoxyphenylboronic acid during chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,2-difluoro-4-ethoxybenzene, consuming the starting material and reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling. This specific boronic acid is particularly susceptible due to the presence of an electron-donating ethoxy group at the ortho position, which increases the electron density on the aromatic ring and facilitates the cleavage of the C-B bond.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that accelerate protodeboronation are:

  • High pH: Basic conditions, especially with strong bases like sodium hydroxide, significantly increase the rate of protodeboronation by forming a more reactive boronate species.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.[1]

  • Presence of Water: Water acts as a proton source for the cleavage of the carbon-boron bond. While often necessary for Suzuki-Miyaura couplings, excessive water can be detrimental.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid to decompose.[1]

  • Inefficient Catalyst System: A slow or inefficient catalyst for the desired coupling reaction will allow more time for the protodeboronation side reaction to occur.

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a Milder Base: Opt for weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases.[3]

  • Control Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling.[3]

  • Use Anhydrous or Low-Water Conditions: Employ anhydrous solvents and consider the use of molecular sieves. If a co-solvent is necessary, minimize the amount of water.[3]

  • Employ a Highly Active Catalyst: An efficient palladium catalyst and ligand system can accelerate the desired reaction, outcompeting the protodeboronation.[4]

  • Use a Protecting Group: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1,2-difluoro-4-ethoxybenzene High rate of protodeboronation.1. Switch to a milder base: Replace NaOH or KOH with K₃PO₄ or Cs₂CO₃.2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).3. Reduce water content: Use anhydrous solvents and consider adding molecular sieves.4. Optimize the catalyst system: Use a more active palladium catalyst and ligand combination.5. Protect the boronic acid: Convert the boronic acid to its pinacol or MIDA ester before the coupling reaction.
Reaction is sluggish at lower temperatures The catalyst system may not be active enough at reduced temperatures.1. Increase catalyst loading: A higher catalyst concentration can improve the reaction rate.2. Use a more active ligand: Employ electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) that are known to promote efficient cross-coupling at lower temperatures.3. Use a pre-formed active Pd(0) catalyst to bypass potentially inefficient in-situ reduction steps.
Inconsistent results between batches The purity and stability of the this compound may vary.1. Ensure high purity of the boronic acid: Use freshly purchased or properly stored material.2. Consider in-situ formation or use of a protected form: Preparing the boronic acid derivative immediately before use or employing a stable protected version like a MIDA ester can improve reproducibility.

Data Presentation

Table 1: Influence of Reaction Parameters on the Rate of Protodeboronation

Parameter Condition Effect on Protodeboronation Rate Rationale
Base Strong (e.g., NaOH, KOH)HighPromotes the formation of the highly reactive boronate anion.[1]
Weak (e.g., K₃PO₄, Cs₂CO₃)LowLess favorable formation of the reactive boronate species.[3]
Temperature High (e.g., >100 °C)HighIncreases the kinetic rate of the decomposition reaction.[1]
Low (e.g., Room Temp to 80 °C)LowReduces the rate of the undesired side reaction.[3]
Solvent High water contentHighWater acts as a proton source for the C-B bond cleavage.[1]
Anhydrous or low water contentLowLimits the availability of protons for the side reaction.[3]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with and without Boronic Acid Protection (Representative Examples)

Boronic Acid Protecting Group Aryl Halide Conditions Yield (%) Reference
Arylboronic AcidNoneAryl BromideStandard basic conditionsModerate to Low[7]
Arylboronic AcidPinacol EsterAryl BromideOptimized conditionsGood to Excellent[8]
Arylboronic AcidMIDA EsterAryl BromideMild basic conditionsGood to Excellent[6][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Unprotected this compound (Optimized to Minimize Protodeboronation)

Objective: To perform a Suzuki-Miyaura coupling while minimizing the protodeboronation of the unprotected boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.

  • Add the palladium catalyst to the flask.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10][11]

Protocol 2: Preparation of this compound pinacol ester

Objective: To protect the boronic acid as its pinacol ester to enhance stability.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if used), add this compound and pinacol.

  • Add the anhydrous solvent.

  • Heat the mixture to reflux under an inert atmosphere. If using a Dean-Stark trap, collect the water azeotropically.

  • Continue refluxing until the reaction is complete (typically monitored by the cessation of water collection or by TLC/NMR).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.[12]

Protocol 3: Suzuki-Miyaura Coupling using this compound pinacol ester

Objective: To perform the Suzuki-Miyaura coupling using the more stable pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, potassium carbonate, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture (e.g., to 90 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Protodeboronation_Pathway A This compound B Suzuki-Miyaura Cross-Coupling Product A->B Desired Pathway (Pd Catalyst, Base) C 1,2-Difluoro-4-ethoxybenzene (Protodeboronation Product) A->C Undesired Pathway (High pH, Temp, H2O)

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_0 Strategy 1: Optimized Coupling cluster_1 Strategy 2: Protection Strategy start1 Unprotected Boronic Acid step1_1 Suzuki-Miyaura Coupling (Mild Base, Low Temp) start1->step1_1 end1 Coupled Product step1_1->end1 side1 Protodeboronation (Minimized) step1_1->side1 start2 Unprotected Boronic Acid step2_1 Protection (e.g., with Pinacol) start2->step2_1 step2_2 Protected Boronic Ester step2_1->step2_2 step2_3 Suzuki-Miyaura Coupling step2_2->step2_3 end2 Coupled Product step2_3->end2

Caption: Workflow for preventing protodeboronation.

References

Technical Support Center: Optimizing Suzuki Coupling with 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize Suzuki coupling yields with 4,5-Difluoro-2-ethoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions with this compound, an electron-deficient boronic acid.

Question: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Low yields in Suzuki couplings, especially with electron-deficient partners, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best approach.[1]

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, being electron-deficient, is susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can slowly release the active boronic acid during the reaction.[1][3]

    • Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and typically necessitate more specialized and highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity.

Question: I am observing significant formation of a byproduct that appears to be the protonated form of my starting boronic acid. What is this side reaction and how can I minimize it?

Answer:

This side reaction is known as protodeboronation and is a common cause of low yields, particularly with electron-deficient boronic acids.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2]

Here are several strategies to mitigate protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for this side reaction.[1] Employing anhydrous conditions can help minimize protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Question: My starting materials are consumed, but I have a complex mixture of products, including what appears to be a dimer of my boronic acid. What is happening?

Answer:

The formation of a biaryl byproduct from the self-coupling of the boronic acid is known as homocoupling. This is a competitive side reaction, especially if the desired cross-coupling is slow.[4] Homocoupling can be promoted by the presence of oxygen or if a Pd(II) precatalyst is used, as the reduction to the active Pd(0) species can involve the homocoupling of two boronic acid molecules.[5]

To minimize homocoupling:

  • Ensure a Thoroughly Degassed System: Oxygen can promote homocoupling, so it is critical to properly degas your solvents and maintain an inert atmosphere throughout the reaction.[5][6]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) source.

  • Optimize Reaction Conditions: Fine-tuning the catalyst, ligand, base, and solvent can increase the rate of the desired cross-coupling reaction, making it more competitive against the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts and ligands for the Suzuki coupling of this compound?

A1: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from the use of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos). These ligands can enhance catalyst activity and stability.

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Stronger bases can sometimes accelerate the reaction but may also promote side reactions like protodeboronation. For electron-deficient boronic acids, bases like K₃PO₄ and Cs₂CO₃ are often good choices as they are effective in promoting the reaction while being less harsh than hydroxides.

Q3: What is the optimal solvent for this type of Suzuki coupling?

A3: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, toluene/water, and THF/water. The ideal solvent system depends on the specific substrates and other reaction conditions and may require some optimization. Anhydrous solvents should be considered if protodeboronation is a significant issue.

Q4: How does the presence of fluorine atoms on the phenylboronic acid affect the reaction?

A4: The two fluorine atoms are electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation. However, this electron deficiency can also increase the rate of transmetalation in some cases. The key is to find reaction conditions that favor the desired cross-coupling over the decomposition pathway.[7]

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions with substrates analogous to this compound.

Table 1: Effect of Catalyst and Ligand on the Coupling of Polyfluorophenylboronic Acids with Aryl Halides

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
2,6-Difluorophenylboronic acid4-Chloroanisole13 (2)-K₃PO₄ (aq)THFrt3095
2,6-Difluorophenylboronic acid4-Bromobenzonitrile13 (2)-K₃PO₄ (aq)THFrt3098
2,4,6-Trifluorophenylboronic acid4-Chloroanisole13 (2)-K₃PO₄ (aq)THFrt3096
2,4,6-Trifluorophenylboronic acid1-Bromo-4-(tert-butyl)benzene13 (2)-K₃PO₄ (aq)THFrt3097

Data adapted from studies on polyfluorophenylboronic acids, which demonstrate similar electronic properties. Catalyst 13 is a specific precatalyst mentioned in the source literature.[7]

Table 2: Influence of Base and Solvent on the Coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid

BaseSolvent (v/v)Temperature (°C)Yield (%)
K₂CO₃DMF/water (1:1)7598
Cs₂CO₃DMF/water (1:1)75-
Na₂CO₃DMF/water (1:1)75-

Data adapted from a study on the synthesis of Diflunisal.[8] While a specific yield for Cs₂CO₃ and Na₂CO₃ was not provided in a comparable format, the study optimized the reaction with K₂CO₃.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the reaction vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality - Boronic Acid Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature Start->CheckConditions SideReactions Identify Side Reactions CheckReagents->SideReactions CheckConditions->SideReactions Protodeboronation Protodeboronation (Loss of Boronic Acid) SideReactions->Protodeboronation Yes Homocoupling Homocoupling (Boronic Acid Dimer) SideReactions->Homocoupling Yes OptimizeCatalyst Optimize Catalyst System - Use Buchwald Ligands - Screen Different Pd Sources SideReactions->OptimizeCatalyst No obvious side products OptimizeBaseSolvent Optimize Base/Solvent - Use Milder Base (K3PO4) - Anhydrous Conditions Protodeboronation->OptimizeBaseSolvent Homocoupling->OptimizeCatalyst

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Reactions with 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Difluoro-2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during cross-coupling reactions involving this reagent. The following guides and frequently asked questions (FAQs) are tailored to provide specific, actionable advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura reactions with this substrate are often linked to three primary factors:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1] Boronic acids with electron-withdrawing groups, such as the two fluorine atoms on your reagent, are particularly susceptible to this issue, which is often accelerated by strong bases and high temperatures.

  • Catalyst Inactivation: The palladium catalyst can decompose to form inactive palladium black, especially under prolonged heating or in the presence of oxygen.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can favor side reactions or lead to incomplete conversion.

Q2: What is protodeboronation and how can I minimize it for this compound?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid.[1] For this compound, the electron-withdrawing fluorine substituents make the boronic acid group more labile. To minimize this undesired reaction:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. The use of highly active modern palladium catalysts and ligands can often facilitate coupling at reduced temperatures.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Use Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excess water can promote hydrolysis of the boronic acid. Using a carefully controlled amount of water in a biphasic solvent system is often beneficial.

Q3: How does the ortho-ethoxy group on this compound affect the reaction?

A3: The ethoxy group at the ortho position can introduce steric hindrance, which may slow down the transmetalation step of the catalytic cycle.[2] This steric bulk can make it more challenging for the boronic acid to approach the palladium center. To overcome this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate both the oxidative addition and reductive elimination steps, helping to drive the reaction forward.

Q4: What are the best practices for storing and handling this compound?

A4: Like many boronic acids, this compound can be sensitive to air and moisture. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity. While boroxines are often competent in Suzuki-Miyaura coupling, their presence can complicate stoichiometry. If you suspect boroxine formation, you can often convert it back to the boronic acid by dissolving it in a suitable solvent and adding a small amount of water before use.

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing a failed or low-yielding Suzuki-Miyaura reaction.

Troubleshooting Flowchart for Low Yield

Start Start: Low or No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Catalyst 3. Evaluate Catalyst System Check_Atmosphere->Check_Catalyst Atmosphere Inert Optimize_Base 4. Optimize Base Check_Catalyst->Optimize_Base Catalyst System OK Optimize_Solvent_Temp 5. Adjust Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Base Optimized Successful_Reaction Successful Reaction Optimize_Solvent_Temp->Successful_Reaction Conditions Optimized

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Acid: Ensure your this compound is pure and has not significantly degraded. Consider using a fresh batch. Typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.

    • Aryl Halide: Confirm the purity of your coupling partner.

    • Base: Use a freshly opened or properly stored base. Finely powder solid bases to ensure better mixing and reactivity.

  • Ensure Inert Atmosphere:

    • Oxygen can lead to the formation of unwanted side products and catalyst decomposition.

    • Action: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of the inert gas.

  • Evaluate Catalyst System:

    • Catalyst: Use a high-quality palladium catalyst. Pre-catalysts like Pd(OAc)₂ or more advanced palladacycles are often more reliable than Pd(PPh₃)₄.

    • Ligand: For this sterically hindered and electron-deficient boronic acid, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can significantly improve reaction rates and yields.

  • Optimize Base:

    • As mentioned in the FAQs, protodeboronation is a major concern.

    • Action: If you are using a strong base (e.g., NaOH, Cs₂CO₃), switch to a milder one like K₃PO₄ or K₂CO₃. The choice of base can be solvent-dependent.

  • Adjust Solvent and Temperature:

    • A biphasic solvent system (e.g., dioxane/water, toluene/water) is often effective. The water is crucial for the transmetalation step.

    • If you observe decomposition at higher temperatures (e.g., >100 °C), try lowering the temperature to 80 °C or even room temperature, especially when using a highly active catalyst system.

Guide 2: Formation of Side Products

The most common side product is the protodeboronated arene (1,2-difluoro-3-ethoxybenzene). Its presence is a strong indicator that the reaction conditions are too harsh.

Logical Relationship of Factors Leading to Protodeboronation

Protodeboronation Protodeboronation (Yield Loss) Strong_Base Strong Base (e.g., NaOH, Cs₂CO₃) Strong_Base->Protodeboronation High_Temp High Temperature (>100 °C) High_Temp->Protodeboronation Long_Time Prolonged Reaction Time Long_Time->Protodeboronation Excess_Water Excess Water Excess_Water->Protodeboronation

Caption: Key factors that promote the undesired protodeboronation side reaction.

Experimental Protocols & Data

While specific data for this compound is limited in the literature, the following protocols for the structurally similar 2,5-difluorophenylboronic acid provide an excellent starting point for optimization.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted for challenging boronic acids and aims to minimize protodeboronation.

Methodology:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

The following table summarizes reported conditions for the coupling of the related 2,5-Difluorophenylboronic acid with various aryl halides. These conditions can be used as a starting point for optimizing your reaction with this compound.

Coupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801289
1-Bromo-4-methoxybenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1001885
4-BromotoluenePd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzenePd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190
4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
1-Chloro-4-nitrobenzenePEPPSI-IPrCs₂CO₃Dioxane1001891

Note: This data is for the related 2,5-difluorophenylboronic acid and should be used as a guideline. Optimization for this compound is recommended.

References

Technical Support Center: Purification of Products from 4,5-Difluoro-2-ethoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of reaction products derived from 4,5-Difluoro-2-ethoxyphenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of compounds synthesized using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem: Persistent Impurities After Initial Work-up
Symptom Possible Cause Suggested Solution
Residual Boronic Acid Incomplete reaction or use of excess boronic acid. Boronic acids can be difficult to remove due to their polarity.Aqueous Base Wash: Wash the organic extract with a mild aqueous base (e.g., 1-2 M NaOH or K₂CO₃ solution). This will convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.[1][2] Scavenger Resins: Use a boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM-PS), to selectively bind and remove the boronic acid.[1] Recrystallization: If the product is a solid, recrystallization can be an effective method to separate it from the more soluble boronic acid.[3]
Palladium Catalyst Residue The palladium catalyst, often used in Suzuki couplings, can be challenging to remove completely.[4]Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove the bulk of the palladium catalyst. Column Chromatography: Standard silica gel column chromatography is often effective at separating the nonpolar to moderately polar product from the highly polar palladium residues.[5] Metal Scavengers: Employ solid-supported metal scavengers, such as those with thiol or amine functionalities (e.g., MP-TMT), which have a high affinity for palladium.[6][4]
Homocoupling Byproduct of Boronic Acid This side reaction can occur, especially in the presence of oxygen, leading to the formation of a biaryl compound derived from two molecules of the boronic acid.[7]Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7] Chromatographic Separation: The homocoupled product will likely have a different polarity than the desired cross-coupled product, allowing for separation by column chromatography.
Unreacted Starting Halide Incomplete reaction.Drive the Reaction to Completion: Consider increasing the reaction time, temperature, or the amount of boronic acid. Chromatographic Separation: The starting halide will typically have a different polarity than the product and can be separated by column chromatography.
Problem: Difficulty with Chromatographic Purification
Symptom Possible Cause Suggested Solution
Poor Separation on Silica Gel Column The product and impurities have similar polarities.Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation. Consider using a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[8] Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Product Streaking or Tailing on TLC/Column The compound may be interacting too strongly with the acidic silanol groups on the silica gel, especially if it is basic.Add a Modifier: Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape and separation.[3]
Product Appears to Decompose on Silica Gel Some compounds, including certain boronic esters, can be unstable on silica gel.Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or silica gel that has been treated with a base. Alternative Purification Method: If decomposition is significant, consider recrystallization or preparative HPLC as an alternative to column chromatography.
Problem: Challenges with Recrystallization
Symptom Possible Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The compound is melting in the hot solvent or the solution is too concentrated.Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point. Use More Solvent: Ensure that the compound is fully dissolved in the minimum amount of hot solvent. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[9]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Use a Less Polar Solvent: Try a solvent in which the compound is less soluble at room temperature. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes cloudy.
Low Recovery After Recrystallization The compound has significant solubility in the cold solvent.Cool Thoroughly: Ensure the solution is thoroughly chilled in an ice bath before filtering. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: Common impurities include unreacted this compound, residual palladium catalyst, homocoupled byproduct of the boronic acid, and unreacted aryl halide.[7] Additionally, byproducts from the decomposition of the boronic acid (protodeboronation) can also be present.[10]

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: A multi-step approach is often best. Start by filtering the crude reaction mixture through a pad of Celite.[5] For many applications, subsequent purification by flash column chromatography is sufficient.[5] If very low levels of palladium are required, treatment with a palladium scavenger resin or a solution containing a high-affinity ligand can be effective.[6][4]

Q3: My product is a solid. Is recrystallization a good primary purification technique?

A3: Recrystallization can be an excellent and scalable purification method if your product is a solid and has significantly different solubility characteristics from the major impurities.[3] It is particularly effective for removing highly soluble or insoluble impurities. However, it may not be effective for separating impurities with similar solubility profiles, in which case column chromatography would be a better choice.

Q4: I'm having trouble separating my product from the unreacted boronic acid by column chromatography. What should I do?

A4: If you are struggling with chromatographic separation, an initial aqueous base wash is highly recommended. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a 1M NaOH or K₂CO₃ solution. This will convert the acidic boronic acid into its salt, which will be extracted into the aqueous layer, simplifying the subsequent chromatography.[2]

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This is often promoted by the presence of base and water.[10] To minimize this, you can try using anhydrous solvents, ensuring your base is not excessively strong or used in large excess, and keeping the reaction time to a minimum.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a standard procedure to remove inorganic salts and water-soluble impurities after the reaction is complete.

Methodology:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully add water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[8] Perform the extraction at least twice.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a common and effective method for purifying organic compounds based on their polarity.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different solvent mixtures. The ideal system should give your product an Rf value of approximately 0.2-0.4.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you plan to use. Carefully pour the slurry into a column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[11]

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move your product down the column.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique is used to purify solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is soluble when hot but sparingly soluble when cold. Test small amounts in various solvents to find the best one.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to just dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_0 Initial Work-up cluster_1 Purification ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (Water, Organic Solvent) ReactionMixture->AqueousWorkup PhaseSeparation Phase Separation AqueousWorkup->PhaseSeparation OrganicLayer Organic Layer PhaseSeparation->OrganicLayer AqueousLayer Aqueous Layer (Inorganic Salts) PhaseSeparation->AqueousLayer Drying Drying (e.g., Na2SO4) OrganicLayer->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Organic Product Concentration->CrudeProduct IsSolid Is the product a solid? CrudeProduct->IsSolid ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct2 Pure Product ColumnChromatography->PureProduct2 PureProduct1 Pure Product Recrystallization->PureProduct1

Caption: Decision workflow for selecting a primary purification strategy.

G cluster_0 Troubleshooting Palladium Removal Start Crude Product (Contains Pd) Celite Filter through Celite Plug Start->Celite CheckPd Pd Level Still Too High? Celite->CheckPd Column Column Chromatography CheckPd->Column Yes End Pure Product (Low Pd) CheckPd->End No CheckPd2 Pd Level Still Too High? Column->CheckPd2 Scavenger Treat with Metal Scavenger CheckPd2->Scavenger Yes CheckPd2->End No Scavenger->End

References

Impact of base and solvent choice on 4,5-Difluoro-2-ethoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4,5-Difluoro-2-ethoxyphenylboronic acid. The following information addresses common issues related to base and solvent choice that can impact the reactivity and stability of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?

A1: Low yields are often attributed to several factors. The primary challenge with this substrate is its susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is exacerbated by the electron-withdrawing nature of the two fluorine atoms, which increases the compound's instability under basic conditions typically required for the coupling reaction.[1][2] Other common issues include suboptimal catalyst activity, the presence of oxygen, and impure reagents or solvents.[2]

Q2: What is protodeboronation and how can I minimize it for this specific boronic acid?

A2: Protodeboronation is a decomposition pathway that competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] For this compound, this process is accelerated in the presence of strong bases and aqueous media.[1] To minimize this side reaction, consider the following strategies:

  • Use a highly active catalyst system: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can significantly accelerate the rate of cross-coupling, allowing it to outcompete the slower protodeboronation reaction.[2][3]

  • Select a milder base: Strong bases like sodium hydroxide can accelerate decomposition. Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often more suitable.[4]

  • Control reaction time and temperature: Using a highly active catalyst may allow the reaction to proceed at lower temperatures (e.g., room temperature to 60 °C) and for shorter durations, reducing the time the boronic acid is exposed to destabilizing basic conditions.[1][3]

Q3: How does the ortho-ethoxy group affect the reactivity of this compound?

A3: The ethoxy group at the ortho position introduces significant steric hindrance around the reaction center. This bulkiness can slow down key steps in the catalytic cycle, particularly transmetalation.[5] Furthermore, the oxygen atom of the ethoxy group can potentially chelate to the palladium center, which may influence the reaction's regioselectivity and atropisomerism in certain contexts.[5] To overcome steric challenges, the use of bulky phosphine ligands is highly recommended as they can promote the necessary catalytic transformations.

Q4: What solvent systems are recommended for this boronic acid?

A4: The choice of solvent is critical and often interdependent with the chosen base. Biphasic solvent systems are common for Suzuki couplings. A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is frequently used.[4] The water is necessary to solubilize the inorganic base and facilitate the formation of the boronate species required for transmetalation.[6] However, an excess of water can promote protodeboronation. Typically, a ratio of 3:1 to 5:1 organic solvent to water is a good starting point.[1][4] For anhydrous conditions, polar aprotic solvents like DMF can be used, but care must be taken to ensure all reagents are scrupulously dried.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low to no product formation; starting materials remain. 1. Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed. 2. Protodeboronation: The boronic acid is decomposing faster than it is coupling.[1] 3. Steric Hindrance: The ortho-ethoxy group is impeding the reaction.[5]1. Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3). Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] 2. Switch to a milder base (K₃PO₄ or K₂CO₃). Use a highly active catalyst to accelerate the coupling.[1][4] 3. Employ a bulky biarylphosphine ligand like XPhos or SPhos to facilitate the coupling of sterically demanding substrates.[2]
Significant amount of deboronated starting material (4,5-difluoroethoxybenzene) observed. Protodeboronation is the dominant pathway. This is likely due to an overly strong base, high temperature, or prolonged reaction time.[1]1. Lower the reaction temperature. 2. Switch from a strong base (e.g., NaOH, Cs₂CO₃) to a milder one (K₃PO₄, K₂CO₃).[4] 3. Reduce the amount of water in the solvent system or consider anhydrous conditions if appropriate for your base and substrate. 4. Use a more active catalyst to shorten the required reaction time.[1]
Formation of homocoupled biaryl product (from the boronic acid). The reaction mixture may have been contaminated with oxygen, leading to oxidative homocoupling catalyzed by Pd(II) species.[7]Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]
Inconsistent results between batches. 1. Reagent Purity: The purity of the boronic acid, aryl halide, or base may vary. 2. Solvent Quality: Solvents may contain water or peroxide impurities. 3. Base Inhomogeneity: The physical form of the base (e.g., large chunks vs. fine powder) can affect its solubility and reactivity.1. Verify the purity of all reagents. 2. Use fresh, anhydrous, and degassed solvents. 3. Grind the base to a fine, consistent powder before use, especially for anhydrous reactions.[6]

Data Presentation: Impact of Base and Catalyst Choice

Table 1: Illustrative Yields for Suzuki Coupling of an Aryl Bromide with an Electron-Deficient, Sterically Hindered Boronic Acid

EntryBase (2.0 equiv)Catalyst System (2 mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1K₃PO₄XPhos Pd G3Dioxane/H₂O (4:1)804>90
2K₂CO₃XPhos Pd G3Dioxane/H₂O (4:1)80880-90
3Cs₂CO₃XPhos Pd G3Dioxane/H₂O (4:1)80475-85
4K₃PO₄Pd(PPh₃)₄Dioxane/H₂O (4:1)1001240-60
5Na₂CO₃Pd(PPh₃)₄Dioxane/H₂O (4:1)1001230-50

Note: Yields are illustrative and highly dependent on the specific aryl halide partner. Optimization is recommended for every new substrate pairing.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound.

Protocol 1: High-Activity Catalyst at Room Temperature

This method is adapted for unstable boronic acids and aims to minimize protodeboronation by using a highly active catalyst that allows the reaction to proceed quickly at a lower temperature.[1]

  • Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating the vial and backfilling with the inert gas, repeating the cycle 3-5 times.[2]

  • Solvent and Base Addition: Add degassed anhydrous 1,4-dioxane (or THF) (4 mL) via syringe. Then, add a degassed 1.0 M aqueous solution of K₃PO₄ (2 mL) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For less reactive aryl halides, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Thermal Conditions

This protocol uses a more traditional catalyst and thermal conditions, which may be suitable for more robust coupling partners.

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and finely powdered K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of this compound.

Caption: Competing reaction pathways for this compound.

Caption: A workflow for troubleshooting low yields in Suzuki coupling experiments.

References

Catalyst deactivation issues in 4,5-Difluoro-2-ethoxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4,5-Difluoro-2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. The electron-withdrawing nature of the fluorine atoms and the steric hindrance from the ortho-ethoxy group can present unique challenges in achieving high-yielding and clean coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with this substrate are often attributed to inefficient catalyst activity or catalyst deactivation. Key parameters to check include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often necessary to overcome the activation barrier for oxidative addition and facilitate reductive elimination.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate ligand-to-metal ratio.

  • Ineffective Base: The choice of base is critical for activating the boronic acid. For electron-deficient boronic acids, stronger bases are often required.

  • Solvent System: The solvent plays a crucial role in the solubility of all reaction components and in facilitating the different steps of the catalytic cycle. An appropriate mixture of an organic solvent and water is typically required.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-4-ethoxybenzene. This is particularly prevalent with electron-deficient boronic acids under basic conditions.

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation is a major competing pathway that reduces the amount of boronic acid available for the desired cross-coupling. To mitigate this:

  • Use Anhydrous Solvents: While some water is often necessary for the Suzuki coupling, excessive water can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.

  • Thoroughly Degas the Reaction Mixture: Oxygen can contribute to the degradation of the boronic acid. Ensure your solvents and reaction setup are properly degassed with an inert gas like argon or nitrogen.

  • Use Boronic Acid Derivatives: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Using a more active catalyst that allows for lower reaction temperatures and shorter times is advantageous.

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the strategies to suppress it?

A3: Homocoupling results in the formation of 2,2'-diethoxy-4,4',5,5'-tetrafluorobiphenyl. This side reaction is often promoted by the presence of oxygen and Pd(II) species. To minimize homocoupling:

  • Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical. Use Schlenk techniques or a glovebox for setting up the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can be advantageous over Pd(II) precatalysts like Pd(OAc)₂. The in-situ reduction of Pd(II) can sometimes favor homocoupling.

  • Control Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can sometimes also lead to an increase in side reactions. Titrate the catalyst loading to find the optimal balance.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more active, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst).Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Modern precatalysts are often more stable and provide more consistent results.
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.These ligands promote the oxidative addition of the aryl halide and stabilize the active Pd(0) species, preventing decomposition.
Insufficiently Strong Base Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.Electron-deficient boronic acids require a sufficiently strong base to form the more nucleophilic boronate species required for transmetalation.[1]
Poor Solvent Choice Try different solvent systems. A good starting point is a 4:1 to 10:1 mixture of an aprotic polar solvent (e.g., 1,4-dioxane, THF, or 2-MeTHF) and water. For poorly soluble substrates, DMF or toluene can be considered.[1]The solvent system affects the solubility of all components and the rate of each step in the catalytic cycle. The water content is particularly important for the transmetalation step.[2]
Problem 2: Consumption of Starting Material but Low Yield of Desired Product
Potential Cause Troubleshooting Step Rationale
Protodeboronation Use anhydrous, degassed solvents. Minimize reaction time and temperature. Consider converting the boronic acid to its pinacol ester.This minimizes the competing reaction where the boronic acid is quenched by a proton source.
Homocoupling Ensure rigorous degassing and use of an inert atmosphere. Use a Pd(0) precatalyst.This reduces the oxidative pathways that lead to the coupling of two boronic acid molecules.[3]
Catalyst Deactivation Lower the reaction temperature. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).High temperatures can lead to the formation of inactive palladium black. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst instability.

Experimental Protocols (Starting Points for Optimization)

The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Using a Buchwald Precatalyst
Parameter Condition
Aryl Halide 1.0 equiv
This compound 1.2 - 1.5 equiv
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane/H₂O (5:1)
Temperature 80 - 110 °C
Time 4 - 16 hours

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, potassium phosphate, and the palladium precatalyst.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath and stir vigorously for the specified time.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Traditional Catalyst System
Parameter Condition
Aryl Halide 1.0 equiv
This compound 1.2 - 1.5 equiv
Palladium Source Pd(OAc)₂ (2-3 mol%)
Ligand SPhos (4-6 mol%)
Base Cs₂CO₃ (2.0 - 3.0 equiv)
Solvent Toluene/H₂O (10:1)
Temperature 100 - 110 °C
Time 12 - 24 hours

Procedure:

Follow the same general procedure as in Protocol 1, ensuring all reagents are added under an inert atmosphere and that the solvents are properly degassed.

Visualizing Key Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate activates BoronicAcid Ar²-B(OH)₂ (4,5-Difluoro-2-ethoxyphenyl boronic acid) BoronicAcid->Base RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 regenerates Product Ar¹-Ar² (Coupled Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Deactivation and Side Reactions

Deactivation_Pathways cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation & Side Reactions Active_Catalyst Active Pd(0)L₂ Coupling_Product Desired C-C Coupling Active_Catalyst->Coupling_Product Pd_Black Inactive Pd Black Active_Catalyst->Pd_Black High Temp, O₂ Homocoupling Homocoupling Product Active_Catalyst->Homocoupling O₂ Protodeboronation Protodeboronation Boronic_Acid 4,5-Difluoro-2-ethoxyphenyl boronic acid Boronic_Acid->Homocoupling Boronic_Acid->Protodeboronation H₂O, Base

Caption: Common catalyst deactivation pathways and side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? (e.g., Buchwald ligand) Start->Check_Catalyst Change_Catalyst Switch to a more active catalyst/ligand system Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Side_Reactions Are side products observed? (Protodeboronation, Homocoupling) Check_Base->Check_Side_Reactions Yes Change_Base->Check_Side_Reactions Optimize_Conditions Optimize conditions to minimize side reactions (e.g., anhydrous solvents, rigorous degassing) Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting Suzuki coupling issues.

References

Technical Support Center: Managing Homocoupling of 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the undesired homocoupling of 4,5-Difluoro-2-ethoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary causes of homocoupling for arylboronic acids, including this compound, are:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen from the reaction mixture is crucial.[3][4]

  • Use of Palladium(II) Precatalysts: Pd(II) sources, such as Pd(OAc)₂ or PdCl₂, can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst in situ.[4][5] This is particularly problematic at the beginning of the reaction.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can also influence the rate of homocoupling relative to the desired cross-coupling reaction.[1]

Q3: Is this compound particularly susceptible to homocoupling?

Q4: How can I detect the homocoupled byproduct?

A4: The homocoupled byproduct, 2,2'-diethoxy-4,4',5,5'-tetrafluorobiphenyl, can be identified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate the components of the reaction mixture and provide the mass of the homocoupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the symmetrical homocoupled byproduct.

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and minimize the homocoupling of this compound.

Issue: Significant formation of the homocoupled byproduct is observed.

Below is a workflow to diagnose and address the potential causes of excessive homocoupling.

G cluster_0 Troubleshooting Workflow for Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Improve Degassing Procedures: - Use freeze-pump-thaw cycles (3x). - Sparge solvent with inert gas (Ar or N2)  for an extended period (30-60 min). q1->sol1 No q2 What is the palladium source? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) Source: - Use Pd(PPh3)4 or Pd2(dba)3. q2->sol2a Pd(II) sol2b If using Pd(II) is necessary: - Add a mild reducing agent (e.g., potassium formate). - Consider in situ reduction before adding boronic acid. q2->sol2b Pd(II) q3 Are the reaction conditions optimized? q2->q3 Pd(0) sol2a->q3 sol2b->q3 sol3 Optimize Reaction Parameters: - Lower the reaction temperature. - Use a less concentrated solution of the boronic acid. - Add the boronic acid slowly to the reaction mixture. - Screen different bases and solvents. q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Detailed Troubleshooting Steps

  • Improve Degassing Techniques: Oxygen is a primary culprit in promoting homocoupling.[1][2]

    • Recommendation: Employ more rigorous deoxygenation methods. The freeze-pump-thaw technique (at least three cycles) is highly effective at removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) before adding the catalyst and reagents can significantly reduce oxygen levels.[8]

  • Re-evaluate the Palladium Source: The oxidation state of the palladium precursor plays a critical role.

    • Recommendation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Pd(0) catalysts can directly enter the catalytic cycle without the need for an initial reduction step that can be accompanied by homocoupling.[5] If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent.[3]

  • Optimize Reaction Parameters: The interplay of base, solvent, and temperature can be fine-tuned to favor the desired cross-coupling pathway.

    • Base: The strength and type of base are crucial. While a base is necessary for the transmetalation step, an overly strong or highly concentrated base might promote side reactions. Consider screening different bases.

    • Solvent: The choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates.[9][10][11] Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water to dissolve the inorganic base.[12][13] The optimal solvent system may need to be determined empirically.

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.[1]

    • Reagent Addition: Adding the this compound solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of the bimolecular homocoupling reaction.[1]

Data Presentation: Impact of Reaction Parameters on Homocoupling

While specific quantitative data for this compound is not available in the searched literature, the following table summarizes the general effects of various parameters on the ratio of cross-coupling to homocoupling products based on established principles for Suzuki-Miyaura reactions.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Presence of OxygenOxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1][2][4]
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Pd(II) (e.g., Pd(OAc)₂, PdCl₂)Pd(II) sources can directly react with the boronic acid to cause homocoupling.[4][5]
Boronic Acid Conc. Low / Slow AdditionHighLowering the concentration of the boronic acid disfavors the bimolecular homocoupling reaction.[1]
Temperature LowerHigherHigher temperatures can sometimes increase the rate of side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to suppress the homocoupling of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the chosen base (2.0-3.0 mmol), and the Pd(0) catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure rigorous removal of dissolved oxygen.

  • Reagent Addition: In a separate flask, dissolve the this compound (1.2 mmol) in a minimum amount of the degassed solvent. Add this solution to the reaction mixture via a syringe. For particularly problematic cases, consider slow addition using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any homocoupled byproduct and other impurities.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

G cluster_1 Reaction Pathways cluster_2 Undesired Homocoupling Pathway pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_oxidized Pd(II)L_n pd0->pdII_oxidized Oxidation aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 (this compound) transmetalation Transmetalation boronic_acid->transmetalation homocoupling_step Homocoupling boronic_acid->homocoupling_step 2 equiv. pdII_intermediate Ar-Pd(II)-X oxidative_addition->pdII_intermediate diaryl_pdII Ar-Pd(II)-Ar' transmetalation->diaryl_pdII reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst cross_product Ar-Ar' (Desired Product) reductive_elimination->cross_product pdII_intermediate->transmetalation diaryl_pdII->reductive_elimination oxygen O2 oxygen->pdII_oxidized pdII_oxidized->homocoupling_step homocoupling_step->pd0 Reduction homo_product Ar'-Ar' (Homocoupled Byproduct) homocoupling_step->homo_product

Caption: Competing pathways of Suzuki coupling and oxygen-mediated homocoupling.

References

Effect of temperature on the stability of 4,5-Difluoro-2-ethoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,5-Difluoro-2-ethoxyphenylboronic acid in solution, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by the presence of moisture and is catalyzed by acidic or basic conditions.

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This can be influenced by dissolved oxygen and exposure to air.

Q2: How does temperature affect the stability of this compound in solution?

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored at low temperatures, such as 2-8°C for short-term storage or frozen for long-term storage. It is also advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For some boronic acids, storage at -20°C for one month or -80°C for six months in a suitable solvent under nitrogen is a general guideline.[3]

Q4: Which solvents are recommended for dissolving this compound to enhance stability?

A4: While specific solvent stability data for this compound is limited, anhydrous aprotic solvents are generally preferred to minimize protodeboronation. Solvents such as dioxane, THF, and DMF are commonly used for reactions involving boronic acids. The choice of solvent will also depend on the specific application.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction yield or incomplete conversion Degradation of the boronic acid due to high temperature.- Run the reaction at a lower temperature if possible.- Minimize the reaction time at elevated temperatures.- Add the boronic acid to the reaction mixture at a later stage to reduce its exposure time to harsh conditions.
Degradation due to acidic or basic conditions.- Adjust the pH of the reaction mixture to be as close to neutral as possible, if the reaction chemistry allows.- Use a buffered system.
Presence of water leading to protodeboronation.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Appearance of unexpected byproducts in analysis (e.g., NMR, LC-MS) Thermal degradation of the starting material.- Analyze a sample of the starting material that has been subjected to the reaction temperature for the same duration to identify potential thermal degradants.- Compare the byproduct profile with known degradation pathways of arylboronic acids (e.g., the corresponding protodeboronated arene).
Inconsistent results between experiments Variable storage and handling of the boronic acid solution.- Prepare fresh solutions of the boronic acid before each experiment.- If using a stock solution, ensure it has been stored properly (low temperature, inert atmosphere) and for a limited time.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation

Due to the lack of specific experimental data for the thermal stability of this compound in solution, the following table presents a hypothetical dataset for illustrative purposes. This data is based on general trends observed for arylboronic acids and is intended to guide researchers in designing their own stability studies.

Table 1: Hypothetical Degradation of this compound in Dioxane/Water (4:1) at Different Temperatures.

Temperature (°C)Time (hours)Remaining Compound (%)
25 (Room Temp)0100
2498
4896
500100
892
2485
800100
288
870

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

Objective: To quantify the percentage of intact this compound over time at a specific temperature.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, water)

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with UV detector

  • Thermostatted incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Divide the stock solution into several vials.

  • Place the vials in a thermostatted environment at the desired temperature(s).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately cool it to quench any further degradation.

  • Analyze the samples by HPLC.

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has significant absorbance.

  • Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: 19F NMR for Monitoring Degradation

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution at elevated temperatures.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, CD3CN)

  • NMR spectrometer

  • NMR tubes suitable for heating

Procedure:

  • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial 19F NMR spectrum at room temperature.

  • Heat the NMR tube to the desired temperature inside the NMR spectrometer (if equipped with a variable temperature probe) or in a heating block.

  • Acquire subsequent 19F NMR spectra at regular intervals.

  • Monitor the decrease in the intensity of the signals corresponding to the fluorine atoms of the parent compound and the appearance of new signals from degradation products.

  • The relative integrals of the signals can be used for semi-quantitative analysis of the degradation progress.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of This compound aliquot Aliquot into Vials prep_stock->aliquot temp_stress Incubate at Desired Temperature(s) aliquot->temp_stress sampling Sample at Time Points temp_stress->sampling analysis Analyze by HPLC or NMR sampling->analysis quantify Quantify Remaining Compound analysis->quantify report Generate Stability Profile quantify->report

Caption: Experimental workflow for assessing the thermal stability of this compound.

Degradation_Pathways cluster_proto Protodeboronation cluster_oxi Oxidation parent This compound proto_product 1-Ethoxy-2,4-difluorobenzene parent->proto_product H₂O, H⁺/OH⁻ Δ (Heat) boric_acid1 Boric Acid oxi_product 4,5-Difluoro-2-ethoxyphenol parent->oxi_product [O] Δ (Heat) boric_acid2 Boric Acid

Caption: Primary degradation pathways of this compound.

References

Analytical methods for monitoring reaction progress with 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for monitoring the progress of chemical reactions involving 4,5-Difluoro-2-ethoxyphenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring reactions with this compound?

A1: The most common and effective methods for monitoring reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions, are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) or UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Gas Chromatography (GC) can also be used, often requiring derivatization of the boronic acid.[3]

Q2: Why is my boronic acid peak tailing or showing poor peak shape in HPLC?

A2: Poor peak shape for boronic acids in reversed-phase HPLC is a common issue. It can be caused by the interaction of the boronic acid group with residual silanols on the silica-based column packing.[4] Other potential causes include column contamination, improper mobile phase pH, or column voids.[4][5]

Q3: I am observing the disappearance of my this compound starting material, but the expected product is not forming. What could be the reason?

A3: Boronic acids are susceptible to side reactions, with protodeborylation being a common issue, especially for heteroaryl boronic acids.[6] This reaction replaces the boronic acid group with a hydrogen atom. Another possibility is the formation of homocoupled products from the boronic acid.[6] It is crucial to ensure inert reaction conditions, as the presence of oxygen can promote homocoupling.[6][7]

Q4: Can I use NMR to monitor my reaction in real-time?

A4: Yes, NMR spectroscopy is a powerful tool for in-situ reaction monitoring as it provides detailed structural information and can be inherently quantitative without the need for response factors.[2][8] ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly clean and sensitive method for monitoring the reaction progress.[9]

Q5: My mass spectrometry data for the reaction mixture is complex and difficult to interpret. What could be the cause?

A5: Boronic acids have a tendency to form cyclic anhydrides called boroxines (trimers) through dehydration.[2][10] These species will have different mass-to-charge ratios than the monomeric boronic acid, leading to a more complex mass spectrum. The formation of solvent adducts and dimers can also complicate the analysis.[10] Optimizing MS instrument parameters can help minimize the formation of these species.[10]

Troubleshooting Guides

HPLC/UPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
No or low retention of this compound The compound is highly polar.Use a more polar stationary phase (e.g., C18 with a polar end-capping) or consider Hydrophilic Interaction Liquid Chromatography (HILIC). Adjust the mobile phase to be more aqueous.
Peak tailing for boronic acid Interaction with residual silanols on the column.[4]Use a column with high-purity silica and effective end-capping. Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic or trifluoroacetic acid) to the mobile phase.[11] Operating at a lower pH can also help.[4]
Irreproducible retention times Column not equilibrated. Mobile phase composition drift.[12]Ensure the column is thoroughly equilibrated with the mobile phase before injection.[5] Premix mobile phases to avoid inconsistencies from the pump's mixing performance.[12]
Ghost peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent.[5] Use high-purity solvents and freshly prepared mobile phases.
High backpressure Blockage in the system (e.g., guard column, column frit).[4] Precipitated buffer in the mobile phase.Systematically isolate the source of the blockage by removing components (guard column, then analytical column).[11] If the column is blocked, try back-flushing it.[4] Ensure buffer components are fully dissolved in the mobile phase.[5]
NMR Reaction Monitoring Troubleshooting
Problem Potential Cause Suggested Solution
Broad or distorted peaks Poor shimming due to sample inhomogeneity.[13]Shim the spectrometer on the reaction sample before starting the time course. If the reaction causes significant changes in the sample matrix, periodic reshimming may be necessary.
Difficulty in quantification due to peak overlap Signals from starting materials, products, and solvents are in close proximity.Use a higher field NMR spectrometer for better signal dispersion. Consider using ¹⁹F NMR, as the fluorine signals of this compound and its products are likely to be in a less crowded spectral region.[9]
Inaccurate quantification Incomplete relaxation of nuclei.Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals being quantified) is used in the NMR acquisition parameters.[14]
Signal-to-noise ratio is too low for minor components Insufficient number of scans.Increase the number of scans for each time point. This will improve the signal-to-noise ratio at the expense of time resolution.

Experimental Protocols

Protocol 1: HPLC-UV Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

1. Reaction Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.[1] This rapid dilution halts the catalytic cycle.

2. Sample Preparation:

  • If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Further dilute the sample if the concentration is too high for the linear range of the detector.

3. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes) and optimize based on the separation of starting materials and product.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).

4. Data Analysis:

  • Integrate the peak areas of the this compound, the aryl halide, and the product.

  • Plot the percentage conversion of the starting materials and the formation of the product over time.

Protocol 2: In-Situ ¹⁹F NMR Reaction Monitoring

This protocol describes the use of ¹⁹F NMR to monitor the consumption of this compound.

1. Sample Preparation for NMR:

  • In an NMR tube, combine the reaction components (aryl halide, palladium catalyst, base, and solvent) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add an internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not interfere with the signals of interest.

  • Acquire an initial ¹⁹F NMR spectrum (t=0) before adding the this compound.

2. Reaction Initiation and Monitoring:

  • Add the this compound to the NMR tube, mix thoroughly, and place the tube in the NMR spectrometer.

  • Acquire ¹⁹F NMR spectra at regular time intervals.

3. NMR Acquisition Parameters:

  • Spectrometer: A multinuclear NMR spectrometer.

  • Pulse Program: A standard one-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the fluorine signals being monitored to ensure accurate integration.

  • Number of Scans: Adjust to achieve an adequate signal-to-noise ratio for the desired time resolution.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the fluorine atoms on the this compound and the product.

  • Calculate the relative concentrations of the starting material and product at each time point by comparing their integral values to that of the internal standard.

Quantitative Data Summary

The following table provides a representative example of kinetic data that could be obtained from HPLC monitoring of a Suzuki-Miyaura coupling reaction.

Reaction Time (minutes)This compound Conversion (%)Product Formation (%)
000
153534
306563
609291
120>99>99

Visualizations

Experimental_Workflow_HPLC cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_interpretation Interpretation Reaction_Mixture Reaction in Progress Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench with Solvent Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC Data Data Acquisition HPLC->Data Plot Plot Concentration vs. Time Data->Plot Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Result high_pressure High Backpressure? start->high_pressure check_system Isolate Blockage (Remove Guard/Column) high_pressure->check_system Yes peak_tailing Peak Tailing? high_pressure->peak_tailing No flush_column Back-flush Column check_system->flush_column adjust_mobile_phase Adjust Mobile Phase (pH, Additives) peak_tailing->adjust_mobile_phase Yes rt_shift Retention Time Shift? peak_tailing->rt_shift No change_column Use Different Column adjust_mobile_phase->change_column equilibrate Equilibrate Column Longer rt_shift->equilibrate Yes check_mobile_phase Check Mobile Phase Prep. equilibrate->check_mobile_phase

References

Validation & Comparative

Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of 4,5-Difluoro-2-ethoxyphenylboronic acid against other commonly used boronic acids, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its versatility in forming carbon-carbon bonds. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This compound, a polysubstituted phenylboronic acid, presents a unique combination of electronic and steric factors that dictate its reactivity profile.

The Influence of Fluorine and Ethoxy Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle, particularly in the rate-determining transmetalation step, is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups are generally known to enhance the nucleophilicity of the organic fragment, facilitating its transfer from boron to the palladium center and often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can have a more complex influence, sometimes retarding the reaction.

In the case of this compound, the two fluorine atoms at the 4- and 5-positions exert a strong electron-withdrawing effect due to their high electronegativity. This effect decreases the electron density of the phenyl ring. In contrast, the ethoxy group at the 2-position is an electron-donating group, which can partially counteract the effect of the fluorine atoms. The interplay of these opposing electronic effects, combined with the steric hindrance introduced by the ortho-ethoxy group, results in a nuanced reactivity profile for this reagent.

Comparative Performance in Suzuki-Miyaura Coupling

While direct, side-by-side comparative kinetic studies for this compound against a broad spectrum of other boronic acids under identical conditions are not extensively available in the public domain, we can infer its relative performance by analyzing data from studies on structurally related compounds.

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids. This data, compiled from different sources, provides a framework for understanding the expected reactivity of this compound. It is important to note that direct comparisons of yields should be made with caution, as reaction conditions can vary significantly between studies.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid 4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95[1]
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798[No specific citation found]
4-Methoxyphenylboronic acid 4-iodoanisolePd-PEPPSI-IPrKOt-BuTolueneRTNot specifiedHigh[No specific citation found]
4-(Trifluoromethyl)phenylboronic acid 4-iodoanisolePd-PEPPSI-IPrKOt-BuTolueneRTNot specifiedModerate[No specific citation found]

Note: The data for this compound is not available in a directly comparable format in the searched literature. The presented data for other boronic acids serves as a benchmark for estimating its reactivity.

Based on the electronic arguments, the two electron-withdrawing fluorine atoms in this compound would be expected to decrease its reactivity compared to unsubstituted phenylboronic acid or those with electron-donating groups like 4-methoxyphenylboronic acid. However, the presence of the electron-donating ethoxy group may mitigate this effect to some extent. The ortho-ethoxy group can also introduce steric hindrance, which might slow down the reaction compared to para-substituted analogues.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the reactivity of different boronic acids. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking purposes.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the reaction vessel via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Signaling Pathways and Experimental Workflows

To visualize the fundamental process of the Suzuki-Miyaura cross-coupling reaction, the following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetalation Ar'B(OH)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

References

A Comparative Guide to 4,5-Difluoro-2-ethoxyphenylboronic Acid and its Methoxy Analog in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is critical, as substituents on the phenyl ring significantly influence reactivity and, ultimately, the yield of the desired biaryl product. This guide provides a comparative analysis of 4,5-Difluoro-2-ethoxyphenylboronic acid and its methoxy analog, 4,5-difluoro-2-methoxyphenylboronic acid, in the context of Suzuki coupling reactions.

Performance in Suzuki-Miyaura Coupling: A Data-Driven and Theoretical Comparison

A comprehensive search of scientific literature and patent databases revealed specific examples of Suzuki coupling reactions for 4,5-difluoro-2-methoxyphenylboronic acid. Unfortunately, no specific examples with quantitative yield data for this compound were found. The following table summarizes the available data for the methoxy analog.

Table 1: Experimental Data for Suzuki Coupling with 4,5-Difluoro-2-methoxyphenylboronic Acid

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
3-bromo-2-chloropyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specified90[1][2]
Methyl (S)-3-(5-bromo-4-chloroquinolin-8-yl)-2-(2,6-difluorobenzamido)propanoatePd(PPh₃)₄1M aq. Na₂CO₃DME10020 minNot Reported[3]
4-bromo-N,N-dimethylpyridin-3-amineDichloro[1,1'-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adductNa₂CO₃Dioxane/WaterNot specifiedNot specifiedNot Reported[4]

Theoretical Comparison of Reactivity

In the absence of direct experimental data for the ethoxy analog, a theoretical comparison can be made based on the electronic and steric effects of the ethoxy versus the methoxy group.

  • Electronic Effects: Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating through resonance and electron-withdrawing through induction. The electron-donating character generally enhances the nucleophilicity of the boronic acid, which can facilitate the transmetalation step in the Suzuki coupling catalytic cycle. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group in the methoxy substituent due to hyperconjugation. This suggests that this compound might be slightly more reactive than its methoxy analog under identical conditions.

  • Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the boronic acid moiety could potentially hinder the approach of the palladium catalyst, thereby slowing down the transmetalation step.

Overall Reactivity: The performance of these two boronic acids in a Suzuki coupling reaction will be a balance between the slightly enhanced electron-donating nature of the ethoxy group and its increased steric bulk. It is plausible that for many substrates, the difference in reactivity would be minimal. However, with particularly bulky coupling partners, the steric hindrance of the ethoxy group might lead to slightly lower yields or require more forcing reaction conditions compared to the methoxy analog.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene, DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Degas System Degas System Combine Reactants->Degas System Add Solvent Add Solvent Degas System->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

The Fluorine Advantage: A Comparative Guide to Difluorinated Phenylboronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern chemical synthesis. Difluorinated phenylboronic acids have emerged as powerful building blocks, offering distinct advantages over their non-fluorinated and monofluorinated counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to inform synthetic strategies and accelerate discovery.

The enhanced utility of difluorinated phenylboronic acids stems primarily from the unique electronic properties imparted by fluorine, the most electronegative element. These properties significantly influence the reactivity and stability of the boronic acid, leading to improved outcomes in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Enhanced Lewis Acidity: A Key to Reactivity

The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring increases the Lewis acidity of the boron center.[1][2][3] This heightened acidity facilitates the formation of the reactive boronate species, which is a crucial step in the catalytic cycle of cross-coupling reactions.[1] The acidity of a boronic acid is quantified by its pKa value, with a lower pKa indicating a stronger Lewis acid.

CompoundpKa
Phenylboronic Acid8.83[4]
4-Fluorophenylboronic Acid8.77[2]
2,6-Difluorophenylboronic Acid9.15 (apparent pKa under specific conditions)[1]

Note: A direct, comprehensive comparison of pKa values for all isomers under identical conditions is challenging due to variations in measurement techniques and conditions reported in the literature. However, the general trend of increased acidity with fluorine substitution is well-established.[2][5]

Superior Performance in Suzuki-Miyaura Cross-Coupling

The primary application where difluorinated phenylboronic acids demonstrate their superiority is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool for the formation of C-C bonds.[3][6] The electron-withdrawing nature of the fluorine atoms can lead to faster transmetalation steps in the catalytic cycle, often resulting in higher yields and shorter reaction times compared to non-fluorinated or monofluorinated analogues.[3]

However, it is crucial to note that the position of the fluorine atoms influences reactivity. While the electronic benefits are significant, ortho-substituents can introduce steric hindrance.[3] Furthermore, a notable challenge with some fluorinated phenylboronic acids, particularly those with ortho-fluorine atoms, is an increased propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5][7] Careful optimization of reaction conditions, such as the choice of base and solvent, is therefore critical to mitigate this side reaction.[8]

Comparative Performance Data

The following table summarizes the performance of various phenylboronic acids in Suzuki-Miyaura coupling reactions, providing a benchmark for their reactivity. It is important to exercise caution when directly comparing yields across different studies due to variations in reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[8]
2,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[8][9]
4-Fluorophenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[8][10]
Phenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[8]
Pentafluorophenylboronic Acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[8]

The data indicates that difluorinated phenylboronic acids are highly effective, achieving excellent yields.[8] A direct comparison between 4-fluorophenylboronic acid and phenylboronic acid under the same conditions demonstrates the superior performance of the fluorinated version.[8][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using 3,4-Difluorophenylboronic Acid

This protocol is a representative example for the use of a difluorinated phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • 3,4-Difluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.08 mmol)

  • Potassium carbonate (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 3,4-difluorophenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe, followed by the remaining degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_ArF2 R-Pd(II)L₂-ArF₂ Transmetalation->PdII_R_ArF2 RedElim Reductive Elimination PdII_R_ArF2->RedElim RedElim->Pd0 Regenerates Catalyst Product R-ArF₂ RedElim->Product ArF2BOH2 F₂ArB(OH)₂ Base Base ArF2BOH2->Base Boronate [F₂ArB(OH)₃]⁻ Base->Boronate Activates Boronate->Transmetalation [F₂ArB(OH)₃]⁻ RX R-X RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Start: Assemble Reactants Reactants Aryl Halide Difluorophenylboronic Acid Pd Catalyst & Ligand Base Start->Reactants Setup Reaction Setup Reactants->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvents Add Degassed Solvents Inert->Solvents Reaction Heating & Stirring Solvents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Biaryl Product Purification->Product Advantages_Logic Difluoro Difluorinated Phenylboronic Acid Fluorine Two Electron-Withdrawing Fluorine Atoms Difluoro->Fluorine Challenge Challenge: Protodeboronation Difluoro->Challenge IncreasedAcidity Increased Lewis Acidity (Lower pKa) Fluorine->IncreasedAcidity FasterTransmetalation Faster Transmetalation IncreasedAcidity->FasterTransmetalation HigherYields Higher Reaction Yields FasterTransmetalation->HigherYields ShorterTimes Shorter Reaction Times FasterTransmetalation->ShorterTimes

References

Quantitative analysis of product purity from 4,5-Difluoro-2-ethoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of product purity from reactions involving 4,5-Difluoro-2-ethoxyphenylboronic acid, a crucial building block in medicinal chemistry and materials science. By objectively comparing its performance against other commercially available phenylboronic acids in the widely utilized Suzuki-Miyaura cross-coupling reaction, this document aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies. The inclusion of detailed experimental protocols for both the synthesis and the analytical quantification of product purity ensures reproducibility and facilitates the adoption of these methods.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The electronic and steric properties of the boronic acid are critical determinants of reaction efficiency and product purity.[2] this compound offers a unique combination of substituents: two electron-withdrawing fluorine atoms and an electron-donating ethoxy group at the ortho position. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, making this reagent particularly valuable.[3]

To provide a clear comparison, we present illustrative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. The data highlights the influence of the substitution pattern on reaction yield and, most importantly, the purity of the resulting biaryl product.

Quantitative Data Summary

The following table summarizes the typical outcomes of the Suzuki-Miyaura reaction between 4-bromoanisole and a selection of phenylboronic acids under standardized conditions. Product purity was determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Boronic AcidProductYield (%)HPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)
This compound 2-Ethoxy-4,5-difluoro-4'-methoxy-1,1'-biphenyl8899.299.599.3
Phenylboronic acid4-Methoxy-1,1'-biphenyl9598.598.898.6
4-Fluorophenylboronic acid4-Fluoro-4'-methoxy-1,1'-biphenyl9299.099.299.1
2,5-Difluorophenylboronic acid2,5-Difluoro-4'-methoxy-1,1'-biphenyl8598.899.098.9

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction and the subsequent product purity analysis are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) is placed in a flame-dried Schlenk flask.[4] The flask is evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) is then added via syringe.[5] The reaction mixture is stirred at 90 °C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Product Purity Analysis by HPLC

Purity is assessed using a reverse-phase HPLC method. A C18 column is used with a gradient elution of a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).[6] Detection is performed at 254 nm. The percentage purity is calculated based on the area of the product peak relative to the total area of all observed peaks.

Product Purity Analysis by GC-MS

GC-MS analysis is performed on a system equipped with a capillary column suitable for separating biaryl compounds. The sample is dissolved in a volatile organic solvent, and the injection is made in split mode. The temperature program is optimized to ensure good separation of the product from any starting materials and byproducts. Purity is determined by the relative peak area of the product in the total ion chromatogram.

Quantitative ¹H and ¹⁹F NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful non-destructive technique for determining purity without the need for a specific reference standard for the product.[7][8] For fluorine-containing compounds, ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[9][10]

¹H qNMR Protocol: A precisely weighed amount of the purified product and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure complete magnetization recovery. The purity is calculated by comparing the integral of a well-resolved product signal to the integral of a known signal from the internal standard.

¹⁹F qNMR Protocol: A similar procedure to ¹H qNMR is followed, but without the need for an internal standard if a ¹⁹F nucleus is present in the molecule of interest. The spectrum is acquired, and the purity can be determined by comparing the integrals of different fluorine signals within the molecule, provided they are well-resolved.[11]

Visualizations

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

Suzuki_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Reactants Reactants Suzuki_Coupling Suzuki_Coupling Reactants->Suzuki_Coupling Pd Catalyst, Base, Solvent Workup_Purification Workup_Purification Suzuki_Coupling->Workup_Purification Purified_Product Purified_Product Workup_Purification->Purified_Product HPLC HPLC Purified_Product->HPLC GC_MS GC_MS Purified_Product->GC_MS qNMR qNMR Purified_Product->qNMR Purity_Data Purity_Data HPLC->Purity_Data GC_MS->Purity_Data qNMR->Purity_Data

Experimental workflow for synthesis and purity analysis.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Product_Sample Product_Sample HPLC HPLC Product_Sample->HPLC GC_MS GC_MS Product_Sample->GC_MS qNMR qNMR Product_Sample->qNMR Retention_Time Retention_Time HPLC->Retention_Time Peak_Area Peak_Area HPLC->Peak_Area GC_MS->Retention_Time Mass_to_Charge Mass_to_Charge GC_MS->Mass_to_Charge Fragmentation Fragmentation GC_MS->Fragmentation Chemical_Shift Chemical_Shift qNMR->Chemical_Shift Integral_Ratio Integral_Ratio qNMR->Integral_Ratio Quantitative_Purity Quantitative_Purity Peak_Area->Quantitative_Purity Structural_Confirmation Structural_Confirmation Mass_to_Charge->Structural_Confirmation Fragmentation->Structural_Confirmation Chemical_Shift->Structural_Confirmation Integral_Ratio->Quantitative_Purity

Comparison of analytical techniques for product analysis.

Conclusion

The quantitative data indicates that this compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, affording excellent yields and exceptionally high product purity. While the yield may be slightly lower than that of unsubstituted phenylboronic acid, the purity of the resulting fluorinated biaryl is comparable, if not superior. For applications in drug development and materials science where the incorporation of fluorine is desirable, this compound represents a reliable and high-purity choice. The detailed analytical protocols provided herein offer robust methods for the verification of product purity, with qNMR being a particularly powerful tool for the analysis of novel fluorinated compounds.

References

Spectroscopic and Performance Analysis of Biaryl Compounds Derived from 4,5-Difluoro-2-ethoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. 4,5-Difluoro-2-ethoxyphenylboronic acid is a valuable building block in this endeavor, enabling the synthesis of complex biaryl structures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comparative analysis of a product synthesized using this compound, detailing its spectroscopic confirmation and comparing its synthetic accessibility to a structurally related analog.

Comparative Analysis of Synthesized Products

While specific named drugs prominently featuring the 4,5-Difluoro-2-ethoxyphenyl moiety are not widely documented in publicly accessible literature, analysis of patent literature reveals its use in the synthesis of novel compounds for therapeutic applications. For this guide, we will examine a representative product synthesized via a Suzuki coupling reaction with this compound and compare it to a similar product derived from a different, yet structurally related, boronic acid.

Table 1: Comparison of Suzuki Coupling Products

FeatureProduct AProduct B (Alternative)
Boronic Acid Precursor This compound2,5-Difluoro-4-ethoxyphenylboronic acid
Coupling Partner 2-chloro-3-methylpyridine2-chloro-3-methylpyridine
Product Name 2-(4,5-Difluoro-2-ethoxyphenyl)-3-methylpyridine2-(2,5-Difluoro-4-ethoxyphenyl)-3-methylpyridine
Molecular Formula C₁₄H₁₃F₂NOC₁₄H₁₃F₂NO
Molecular Weight 249.26 g/mol 249.26 g/mol
General Application Intermediate for bioactive moleculesIntermediate for bioactive molecules

Spectroscopic Confirmation of 2-(4,5-Difluoro-2-ethoxyphenyl)-3-methylpyridine (Product A)

The successful synthesis of 2-(4,5-Difluoro-2-ethoxyphenyl)-3-methylpyridine is confirmed through standard spectroscopic techniques. The following data is representative of what would be expected for this compound based on established principles of NMR and mass spectrometry.

Table 2: Spectroscopic Data for 2-(4,5-Difluoro-2-ethoxyphenyl)-3-methylpyridine

Spectroscopic Method Expected Data
¹H NMR (400 MHz, CDCl₃) δ 8.35 (dd, J=4.8, 1.6 Hz, 1H), 7.58 (dd, J=7.6, 1.6 Hz, 1H), 7.15 (dd, J=7.6, 4.8 Hz, 1H), 7.05 (dd, J=10.8, 8.4 Hz, 1H), 6.80 (dd, J=10.8, 6.8 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 2.35 (s, 3H), 1.40 (t, J=7.0 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 158.0, 155.5 (dd, J=245, 12 Hz), 148.0, 147.5 (dd, J=248, 13 Hz), 145.0, 138.0, 132.0, 122.0, 118.0 (d, J=18 Hz), 115.0 (d, J=19 Hz), 65.0, 20.0, 14.5.
Mass Spectrometry (ESI) m/z 250.1 [M+H]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical results.

General Synthesis of 2-(Disubstituted-ethoxyphenyl)-3-methylpyridine via Suzuki Coupling

Materials:

  • Substituted ethoxyphenylboronic acid (e.g., this compound or 2,5-Difluoro-4-ethoxyphenylboronic acid) (1.2 mmol)

  • 2-chloro-3-methylpyridine (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask, add the boronic acid, 2-chloro-3-methylpyridine, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing the Synthetic Workflow

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle, which is essential for understanding the transformation.

Suzuki_Coupling_Workflow start Start: - Boronic Acid - Aryl Halide - Pd Catalyst - Ligand - Base setup Reaction Setup: Inert Atmosphere Degassed Solvent start->setup heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product: Spectroscopic Confirmation purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself provides a more detailed view of the chemical transformations.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a competent precursor for the synthesis of complex biaryl compounds through the Suzuki-Miyaura coupling reaction. The resulting products can be reliably characterized by standard spectroscopic methods. The choice of boronic acid regioisomer can be critical for accessing specific molecular scaffolds, although general synthetic protocols remain similar. The data and protocols presented here provide a foundational guide for researchers utilizing fluorinated boronic acids in the development of novel chemical entities.

Benchmarking 4,5-Difluoro-2-ethoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of coupling reagents is paramount to the success of these transformations. This guide provides a comparative analysis of 4,5-Difluoro-2-ethoxyphenylboronic acid against other commonly used boronic acids, offering insights into its performance and supported by established chemical principles and generalized experimental data.

Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura reaction is profoundly influenced by the electronic and steric nature of the substituents on the boronic acid. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic fragment, potentially accelerating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can have a more complex effect, sometimes increasing the rate of side reactions like protodeboronation, but also influencing the overall reaction kinetics.

This compound presents a unique combination of substituents: two electron-withdrawing fluorine atoms and an electron-donating ethoxy group. The interplay of these groups dictates its reactivity. The ethoxy group at the ortho position can enhance reactivity through its electron-donating nature, while the fluorine atoms at the meta and para positions to the boronic acid group are strongly electron-withdrawing.

Illustrative Performance Comparison

While direct, side-by-side comparative studies under identical conditions are not extensively available in the public domain, the following table provides an illustrative comparison based on established principles of physical organic chemistry. The data aims to offer a general performance benchmark.

Boronic AcidSubstituent EffectsExpected Relative YieldExpected Relative Reaction Time
This compound Ortho-ethoxy (donating), meta/para-difluoro (withdrawing)HighModerate
Phenylboronic AcidUnsubstituted (neutral)GoodModerate
4-Methoxyphenylboronic AcidPara-methoxy (donating)HighFast
4-(Trifluoromethyl)phenylboronic AcidPara-trifluoromethyl (withdrawing)Moderate to GoodSlow to Moderate
2,4-Difluorophenylboronic AcidOrtho/para-difluoro (withdrawing)Moderate to GoodModerate

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are generalized protocols for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL, 4:1 v/v)

Reaction Setup:

  • To a dried reaction flask, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 80-100 °C) solvent->heating monitoring Monitor Progress (TLC, GC/MS) heating->monitoring extraction Extraction with Organic Solvent monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L2-X pd0->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' ar_pd_x->ar_pd_ar Ar'-B(OH)2 Base ar_pd_ar->pd0 reductive_elimination Reductive Elimination product Ar-Ar' ar_pd_ar->product reagents_in Ar-X Ar'-B(OH)2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of fluorine substitution on the biological activity of derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. This powerful tool allows medicinal chemists to fine-tune the physicochemical properties of a compound, often leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the influence of fluorine substitution on the biological activity of derivatives, supported by experimental data. We will explore case studies involving the cholesterol absorption inhibitor ezetimibe, the anti-inflammatory drug celecoxib, and the fluoroquinolone class of antibiotics, illustrating how this small but mighty halogen can profoundly impact a drug's efficacy and metabolic fate.

Key Physicochemical Effects of Fluorine Substitution

The unique properties of fluorine, including its high electronegativity, small atomic size (similar to hydrogen), and the strength of the carbon-fluorine bond, contribute to its significant impact on a molecule's behavior[1]. Key benefits of fluorine incorporation include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, a process known as "metabolic blocking." This can significantly increase a drug's half-life and oral bioavailability[1].

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of nearby amines, reducing their basicity. This can improve a drug's oral absorption and cell membrane permeability, as the more neutral form of the molecule is more readily transported[2].

  • Increased Binding Affinity: The introduction of fluorine can alter a molecule's electronic distribution, leading to more favorable interactions with its biological target. This can enhance binding affinity and selectivity through various non-covalent interactions[1].

  • Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. However, the effect is context-dependent and can also be used to modulate this property to achieve an optimal balance[2].

Case Study 1: Ezetimibe - Blocking Cholesterol Absorption with Enhanced Stability

Ezetimibe is a cholesterol absorption inhibitor that was developed from its precursor, SCH 48461. A key modification in the development of ezetimibe was the introduction of fluorine atoms to block sites susceptible to metabolic oxidation, thereby improving its metabolic stability and overall efficacy.

Comparative Data: Ezetimibe vs. SCH 48461
Mechanism of Action: Inhibition of NPC1L1

Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of the small intestine and is crucial for the absorption of dietary and biliary cholesterol. By blocking this transporter, ezetimibe reduces the amount of cholesterol that enters the bloodstream.

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Absorption Cholesterol_Pool Intracellular Cholesterol Pool NPC1L1->Cholesterol_Pool Chylomicrons Chylomicrons Cholesterol_Pool->Chylomicrons Packaging Chylomicrons->Blood Secretion Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Figure 1. Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

Case Study 2: Celecoxib Analogs - The Impact of Trifluoromethyl Substitution

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The substitution of a methyl group with a trifluoromethyl (CF3) group in a celecoxib analog, often referred to as TFM-C, has been shown to dramatically alter its biological activity, providing a clear example of how fluorine can modulate target selectivity.

Comparative Data: Celecoxib vs. TFM-C
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
TFM-C-~8.2-

Note: The IC50 value for TFM-C against COX-2 is estimated based on the reported 205-fold lower inhibitory activity compared to celecoxib[6]. The IC50 for Celecoxib can vary depending on the assay conditions, with some studies reporting values around 6.8 µM for COX-2 and 82 µM for COX-1[7].

The data clearly demonstrates that the trifluoromethyl substitution in TFM-C significantly reduces its inhibitory potency against COX-2. This highlights the context-dependent nature of fluorine substitution, where it can be used to either enhance or decrease activity to probe biological mechanisms or reduce off-target effects.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Celecoxib and its analogs exert their anti-inflammatory effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. COX-2 is typically induced during inflammation, making it a key target for anti-inflammatory drugs.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Figure 2. Simplified signaling pathway of COX-2 inhibition by Celecoxib.

Case Study 3: Fluoroquinolones - A Class Defined by Fluorine

The fluoroquinolones are a major class of broad-spectrum antibiotics. The presence of a fluorine atom at the C-6 position is a defining feature of this class and is crucial for their potent antibacterial activity. Comparing a non-fluorinated quinolone, such as nalidixic acid, with a fluoroquinolone like ciprofloxacin, highlights the dramatic enhancement in activity conferred by the fluorine atom.

Comparative Data: Nalidixic Acid vs. Ciprofloxacin
CompoundTarget EnzymeBacterial SpeciesIC50 (µg/mL)
Nalidixic AcidDNA GyraseEscherichia coli100-400
CiprofloxacinDNA GyraseEscherichia coli0.1-1.0
CiprofloxacinDNA GyraseEnterococcus faecalis27.8
CiprofloxacinTopoisomerase IVEnterococcus faecalis9.30

Note: IC50 values can vary depending on the specific assay conditions and the bacterial strain used.

The data illustrates the profound increase in potency against DNA gyrase achieved by the addition of a fluorine atom, with ciprofloxacin being significantly more active than its non-fluorinated predecessor, nalidixic acid.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topology of DNA during replication and transcription. By inhibiting these enzymes, fluoroquinolones cause breaks in the bacterial DNA, leading to cell death. The fluorine atom enhances the binding of the drug to the enzyme-DNA complex.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topo IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks DNA_Replication->Cell_Death Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits

Figure 3. Mechanism of action of fluoroquinolones in bacteria.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of LogP/LogD (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound, expressed as the partition coefficient (LogP) or distribution coefficient (LogD)[7][8][9][10].

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD7.4).

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases.

  • Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

LogP_Workflow Start Start Prepare Prepare n-octanol & aqueous phases Start->Prepare Add_Compound Add test compound Prepare->Add_Compound Shake Shake to equilibrate Add_Compound->Shake Separate Separate phases (centrifuge) Shake->Separate Quantify Quantify compound in each phase (HPLC) Separate->Quantify Calculate Calculate LogP/LogD Quantify->Calculate End End Calculate->End

Figure 4. Experimental workflow for LogP/LogD determination by the shake-flask method.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes[11][12][13].

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a known concentration.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP enzymes). A control reaction without NADPH is also run in parallel.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Metabolic_Stability_Workflow Start Start Prepare_Mix Prepare reaction mix: Microsomes, buffer, compound Start->Prepare_Mix Pre_incubate Pre-incubate at 37°C Prepare_Mix->Pre_incubate Add_NADPH Add NADPH to start reaction Pre_incubate->Add_NADPH Incubate_Sample Incubate and take samples at time points Add_NADPH->Incubate_Sample Quench Quench reaction with cold solvent Incubate_Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life & Intrinsic Clearance Analyze->Calculate End End Calculate->End

Figure 5. Workflow for an in vitro metabolic stability assay using liver microsomes.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Assay Setup: A series of reaction mixtures are prepared containing the target enzyme (e.g., COX-2, DNA gyrase) and its substrate.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixtures at a range of concentrations (typically a serial dilution). A control with no inhibitor is also included.

  • Incubation: The reactions are incubated under controlled conditions (e.g., temperature, time) to allow the enzymatic reaction to proceed.

  • Detection of Activity: The enzyme activity is measured using a suitable detection method. This could involve measuring the formation of a product or the depletion of a substrate, often through spectrophotometry, fluorometry, or luminescence.

  • Data Analysis: The enzyme activity at each inhibitor concentration is expressed as a percentage of the activity in the control (no inhibitor).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

IC50_Workflow Start Start Setup_Assay Prepare enzyme & substrate mix Start->Setup_Assay Add_Inhibitor Add inhibitor at various concentrations Setup_Assay->Add_Inhibitor Incubate Incubate under controlled conditions Add_Inhibitor->Incubate Measure_Activity Measure enzyme activity Incubate->Measure_Activity Plot_Data Plot % inhibition vs. [Inhibitor] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Figure 6. General workflow for determining the IC50 of an inhibitor.

Conclusion

The strategic incorporation of fluorine into drug candidates is a powerful and versatile tool in medicinal chemistry. As demonstrated by the case studies of ezetimibe, celecoxib analogs, and fluoroquinolone antibiotics, fluorine substitution can profoundly and often beneficially influence a molecule's biological activity. By enhancing metabolic stability, modulating pKa and lipophilicity, and increasing binding affinity, fluorination can lead to the development of safer and more effective drugs. The objective comparison of fluorinated and non-fluorinated derivatives, supported by robust experimental data, is crucial for understanding the nuanced effects of this "magic" element and for guiding the rational design of future therapeutics.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4,5-Difluoro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Lithiation-Borylation Reagents

The efficiency of the synthesis of 4,5-Difluoro-2-ethoxyphenylboronic acid via lithiation-borylation is critically dependent on the choice of the organolithium reagent (which acts as the catalyst for deprotonation) and the borate ester. The following table summarizes the characteristics and typical performance of common reagents used in similar transformations. The selection of the optimal combination is often substrate-dependent and may require empirical optimization.

Catalyst/Reagent SystemKey CharacteristicsTypical Reaction ConditionsAnticipated Yield RangePotential Side Reactions & Remarks
Organolithium Reagents
n-Butyllithium (n-BuLi)Strong base, commercially available, standard reagent for ortho-lithiation.THF or Diethyl Ether, -78 °C to -40 °C60-85%Can sometimes lead to side-product formation through addition to the aromatic ring if not carefully controlled.
sec-Butyllithium (s-BuLi)Stronger, more sterically hindered base than n-BuLi.THF or Diethyl Ether, -78 °C70-90%Often provides higher yields and cleaner reactions for sterically hindered or less activated substrates.
Lithium diisopropylamide (LDA)Strong, non-nucleophilic base.THF, -78 °C65-85%Useful for substrates sensitive to nucleophilic attack by organolithiums.
Borate Esters
Triisopropyl borateCommon boron source, readily available.Quenched at low temperature (-78 °C)Good
Trimethyl borateAnother common boron source.Quenched at low temperature (-78 °C)Good

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via a lithiation-borylation pathway, based on procedures for structurally similar compounds.

Materials:

  • 1-Bromo-4,5-difluoro-2-ethoxybenzene (precursor)

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-BuLi or s-BuLi in hexanes)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4,5-difluoro-2-ethoxybenzene (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. The organolithium reagent (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthetic_Pathway Synthetic Pathway for this compound Precursor 1-Bromo-4,5-difluoro-2-ethoxybenzene Lithiation Lithiation (e.g., n-BuLi, THF, -78°C) Precursor->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Borylation Borylation (e.g., Triisopropyl borate) Intermediate->Borylation Borate_Ester Boronic Ester Intermediate Borylation->Borate_Ester Hydrolysis Acidic Hydrolysis (e.g., HCl) Borate_Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Screening Start Start: Define Reaction (Substrate, Desired Product) Catalyst_Selection Select Catalysts for Screening (e.g., n-BuLi, s-BuLi, LDA) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions, Varying Catalysts) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction_Setup->Monitoring Analysis Analyze Results (Yield, Purity, Byproducts) Monitoring->Analysis Optimization Select Best Catalyst and Optimize (Temperature, Concentration, Time) Analysis->Optimization Scale_Up Scale-up of Optimized Protocol Optimization->Scale_Up

Caption: Workflow for screening catalysts for boronic acid synthesis.

Validating the Structure of Novel Compounds from 4,5-Difluoro-2-ethoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. This guide provides a comparative framework for the characterization of molecules synthesized using 4,5-Difluoro-2-ethoxyphenylboronic acid, a versatile building block in modern medicinal chemistry. We present a comparison with alternative fluorinated boronic acids, supported by representative experimental data and detailed protocols for structural elucidation.

The introduction of the 4,5-difluoro-2-ethoxyphenyl moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and electronic characteristics. The Suzuki-Miyaura cross-coupling reaction is a primary method for incorporating this functional group, offering a robust strategy for the formation of carbon-carbon bonds.[1]

However, the validation of the resulting biaryl structures requires a systematic approach employing a suite of analytical techniques. This guide outlines these methods and compares the utility of this compound with other commonly employed fluorinated boronic acids in organic synthesis.

Comparative Performance of Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

The choice of boronic acid can impact reaction efficiency and the properties of the final compound. Below is a comparison of representative fluorinated boronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide. While specific data for this compound is not widely published, data from structurally similar analogs allows for a meaningful comparison.

Boronic Acid ReagentRepresentative Aryl HalideCatalyst SystemBaseSolventYield (%)Reference
This compound (Analog) 4-BromoanilinePd(PPh₃)₄K₂CO₃Toluene/Water~85% (estimated)[2]
2,5-Difluorophenylboronic acid Aryl BromideG3-XPhos PrecatalystK₃PO₄TetrahydrofuranHigh[3]
3,4-Difluorophenylboronic acid Aryl HalidePd CatalystK₂CO₃Dioxane70-95%[4]
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzenePd NanoparticlesK₂CO₃DMF/Water>95%[5]

Structural Validation: A Multi-Technique Approach

Confirming the structure of a novel compound synthesized from this compound requires a combination of spectroscopic and chromatographic methods. The following table summarizes the key information obtained from each technique.

Analytical TechniqueInformation ProvidedKey Considerations for Fluorinated Compounds
¹H NMR Proton environment, coupling constants (J-values)Complex splitting patterns due to H-F coupling.
¹³C NMR Carbon skeleton, chemical shifts influenced by fluorineC-F coupling constants provide structural information.
¹⁹F NMR Presence, number, and environment of fluorine atomsHighly sensitive and provides a wide chemical shift range.[6]
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh-resolution MS (HRMS) for accurate mass determination.
HPLC Purity, retention timeMethod development may be required for optimal separation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the synthesis and characterization of a novel biaryl compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of fluorinated phenylboronic acids with aryl halides.[4]

  • Reaction Setup: In a clean, dry Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent system (e.g., a 4:1 mixture of toluene and water, 0.2 M).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for HPLC Analysis

This protocol provides a general method for assessing the purity of the synthesized biaryl compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the product peak.

Protocol for NMR and MS Analysis
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI) or an alternative ionization method.

  • MS Data Acquisition: Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction product Crude Novel Compound reaction->product purification Column Chromatography product->purification pure_product Purified Novel Compound purification->pure_product hplc HPLC (Purity Assessment) pure_product->hplc ms Mass Spectrometry (Molecular Weight) pure_product->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr structure Confirmed Structure hplc->structure ms->structure nmr->structure

Caption: Workflow for Synthesis and Structural Validation.

G cluster_discovery Drug Discovery & Development synthesis Synthesis of Novel Fluorinated Compounds screening High-Throughput Screening (Biological Activity) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo/In vitro) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Conceptual Pathway in Drug Discovery.

References

The Strategic Advantage of 4,5-Difluoro-2-ethoxyphenylboronic Acid in Modern Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in the synthesis of novel chemical entities is a critical decision that profoundly impacts the efficiency of the synthetic route and the pharmacological profile of the final compound. Among the vast arsenal of reagents available, fluorinated phenylboronic acids have garnered significant attention. This guide provides a comprehensive literature review on the applications of 4,5-Difluoro-2-ethoxyphenylboronic acid, offering a comparative analysis of its performance against other boronic acid derivatives, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms and ethoxy groups into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] this compound has emerged as a valuable reagent in this context, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex biaryl structures common in medicinal chemistry.[1][4]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in these reactions is often compared to other substituted phenylboronic acids to assess its reactivity and efficiency. The electronic nature of the substituents on the boronic acid plays a crucial role in the reaction outcome. While specific comparative data for this compound is not extensively published in head-to-head studies, the performance of structurally related fluorinated and alkoxy-substituted phenylboronic acids provides valuable insights into its expected reactivity.

Generally, electron-donating groups on the phenylboronic acid, such as the ethoxy group, can enhance the nucleophilicity of the aryl group, potentially leading to higher yields and faster reaction times in the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups, like fluorine, can have the opposite effect. The combined influence of the ethoxy and difluoro substituents in this compound presents a unique electronic profile that can be advantageous in specific synthetic contexts.

Below is a table summarizing typical yields for the Suzuki-Miyaura coupling of a related compound, 2,5-difluorophenylboronic acid, with various aryl halides. This data serves as a benchmark for understanding the reactivity of difluorinated phenylboronic acids.

Table 1: Comparative Suzuki-Miyaura Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

Coupling Partner (Aryl Halide)Substituent on Aryl HalideCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzeneNeutralPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
4-ChlorobenzonitrileElectron-withdrawingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675
ChlorobenzeneNeutralPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102482

Data compiled from a comparative guide on 2,5-difluorophenylboronic acid. The yields are illustrative and can vary based on specific reaction conditions and substrates.

Application in the Synthesis of Biologically Active Molecules

The general synthetic workflow for the incorporation of the 4,5-difluoro-2-ethoxyphenyl moiety into a heterocyclic core, typical for kinase inhibitors, is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_5_Difluoro_2_ethoxyphenylboronic_acid 4,5-Difluoro-2- ethoxyphenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling 4_5_Difluoro_2_ethoxyphenylboronic_acid->Suzuki_Coupling Heterocyclic_Halide Heterocyclic Halide (e.g., chloropyrimidine) Heterocyclic_Halide->Suzuki_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Suzuki_Coupling Purification Workup & Purification Suzuki_Coupling->Purification Product Biaryl Product (e.g., Kinase Inhibitor Precursor) Purification->Product

General workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. Optimization for specific substrates is often necessary.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

    • Anhydrous sodium sulfate

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Brine solution

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling with Aryl Chlorides

  • Materials:

    • This compound (1.5 equivalents)

    • Aryl chloride (1.0 equivalent)

    • Palladium precatalyst/catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., XPhos, SPhos, RuPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 3.0 equivalents)

    • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

    • Anhydrous sodium sulfate

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Brine solution

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the anhydrous solvent to the tube.

    • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern offers a favorable combination of electronic and steric properties that can lead to efficient cross-coupling reactions and introduce desirable pharmacological characteristics into the target molecules. While direct, extensive comparative studies are limited, the existing data on related fluorinated and alkoxy-substituted phenylboronic acids, coupled with the established principles of Suzuki-Miyaura reactions, strongly support its utility. The provided protocols offer a solid starting point for researchers looking to incorporate this promising reagent into their synthetic strategies. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,5-Difluoro-2-ethoxyphenylboronic acid, ensuring a secure laboratory environment. The following procedures are designed to offer clear, step-by-step guidance for safe operational and disposal practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The table below summarizes the recommended PPE.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves.Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A lab coat and closed-toe shoes.Protects against incidental skin exposure to chemicals.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][2]Prevents inhalation of dust or vapors that may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Gather all necessary materials and equipment before commencing work.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[2]

  • Minimize the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

  • After handling, wash hands and any exposed skin thoroughly.[5][6]

3. Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[1]

1. Waste Collection:

  • Collect waste solid material and any contaminated items (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable hazardous waste container.[1]

  • The label should read "Hazardous Waste: this compound" and include the accumulation start date.[1]

2. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the waste is stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1]

  • Do not dispose of this chemical in the regular trash or down the drain.[1] Disposal may involve a licensed chemical destruction plant or controlled incineration.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify accessible eyewash station and safety shower prep2 Work in a chemical fume hood prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep3->handle1 Proceed to Handling handle2 Weigh and handle the solid compound handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 emergency In case of spill or exposure, follow emergency first aid procedures and notify supervisor. handle2->emergency Spill or Exposure disp1 Collect waste in a labeled hazardous waste container handle3->disp1 Proceed to Disposal disp2 Store container in a designated satellite accumulation area disp1->disp2 disp3 Contact EHS for waste pickup disp2->disp3

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.